Dazoxiben
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-(2-imidazol-1-ylethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGZSYKGWHUSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74226-22-5 (hydrochloride) | |
| Record name | Dazoxiben [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045639 | |
| Record name | Dazoxiben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78218-09-4, 103735-00-8 | |
| Record name | Dazoxiben | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78218-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dazoxiben [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-(1-Imidazolyl)ethoxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103735008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dazoxiben | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03052 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dazoxiben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAZOXIBEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZFC7974Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dazoxiben: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazoxiben (B1663000) is a first-generation selective inhibitor of thromboxane (B8750289) A2 synthase, an enzyme pivotal in the biosynthesis of the potent vasoconstrictor and platelet aggregator, thromboxane A2. Initially developed by Pfizer Inc., this compound was investigated for its therapeutic potential in cardiovascular diseases, notably Raynaud's syndrome. This technical guide provides a comprehensive overview of the discovery of this compound, its detailed chemical synthesis pathway, and the experimental protocols used to characterize its activity. Quantitative data from key studies are summarized, and its mechanism of action is illustrated through signaling pathway diagrams.
Discovery and Development
This compound, chemically known as 4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid, was identified during a research program at Pfizer aimed at discovering selective inhibitors of thromboxane A2 synthase.[1] The rationale was that by selectively blocking the production of thromboxane A2 (TXA2), a key mediator of platelet aggregation and vasoconstriction, it might be possible to treat various cardiovascular and thromboembolic diseases.
Early investigations focused on imidazole-containing compounds, as the imidazole (B134444) nucleus was found to be a key feature for thromboxane synthase inhibition. This compound emerged as a potent and selective candidate from a series of 1-[(aryloxy)alkyl]-1H-imidazoles.[2] It was found to be a more potent inhibitor than the parent compound, 1-(2-phenoxyethyl)-1H-imidazole, and importantly, showed reduced activity against steroid 11-beta-hydroxylase, another cytochrome P-450 enzyme, thereby improving its selectivity profile.[2]
Chemical Synthesis Pathway
The chemical synthesis of this compound is a multi-step process that can be accomplished through various routes. The most cited and a convenient synthesis starts from p-hydroxybenzamide.[1]
Synthesis Workflow
References
Dazoxiben: A Technical Guide to its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazoxiben, a potent and selective thromboxane (B8750289) synthase inhibitor, has been a subject of significant research interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and physical properties of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document details the molecular architecture of this compound, summarizes its key physicochemical characteristics in structured tables, and outlines the experimental methodologies for their determination. Furthermore, it includes visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and analysis.
Chemical Structure and Identification
This compound, chemically known as 4-(2-(1H-imidazol-1-yl)ethoxy)benzoic acid, is a small organic molecule with the molecular formula C₁₂H₁₂N₂O₃.[1] Its structure features a benzoic acid moiety linked via an ethoxy bridge to an imidazole (B134444) ring. This compound is an achiral molecule.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 4-(2-(1H-imidazol-1-yl)ethoxy)benzoic acid | [1] |
| CAS Number | 78218-09-4 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [1] |
| Molecular Weight | 232.24 g/mol | |
| SMILES | O=C(O)c1ccc(OCCN2C=CN=C2)cc1 | |
| InChI Key | XQGZSYKGWHUSDH-UHFFFAOYSA-N | [1] |
| Synonyms | UK-37248, Dazoxibene |
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. This section summarizes the key physical and chemical properties of this compound and its commonly used hydrochloride salt. While experimental data for some properties are limited in publicly available literature, predicted values from reliable computational models are also provided.
Table 2: Physical and Chemical Properties of this compound
| Property | Value (this compound) | Value (this compound HCl) | Method | Reference |
| Melting Point | Not available | Not available | Experimental | |
| Boiling Point | Not available | Not available | Experimental | |
| Water Solubility | Predicted: 1.28 mg/mL | Not available | ALOGPS | |
| logP | Predicted: 1.44 | Not available | ALOGPS | |
| logS | Predicted: -2.3 | Not available | ALOGPS | |
| pKa (Strongest Acidic) | Predicted: 4.36 | Not available | Chemaxon | |
| pKa (Strongest Basic) | Predicted: 6.49 | Not available | Chemaxon |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. This section outlines generalized methodologies for the determination of key physicochemical properties and for the chemical synthesis and analysis of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound.
Protocol:
-
An excess amount of this compound is added to a known volume of purified water or a relevant buffer system (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.
-
The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
The concentration of this compound in the clear filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment is performed in triplicate to ensure accuracy and precision.
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol:
-
A solution of this compound of known concentration is prepared in either n-octanol or water.
-
Equal volumes of n-octanol and water (pre-saturated with each other) are added to a separatory funnel.
-
A known volume of the this compound stock solution is added to the funnel.
-
The funnel is shaken vigorously for a set period (e.g., 10-30 minutes) to allow for partitioning of the analyte between the two phases.
-
The mixture is allowed to stand until the two phases have completely separated.
-
A sample is carefully withdrawn from both the aqueous and n-octanol layers.
-
The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Synthesis of this compound
A reported synthesis of this compound involves a two-step process starting from 4-hydroxybenzoic acid.
Workflow for this compound Synthesis:
Caption: Synthetic pathway for this compound.
Experimental Details:
-
Step 1: Etherification: 4-Hydroxybenzoic acid is reacted with 1-bromo-2-chloroethane in the presence of a base such as potassium carbonate in a suitable solvent like acetone to yield ethyl 4-(2-chloroethoxy)benzoate.
-
Step 2: Nucleophilic Substitution: The resulting intermediate is then reacted with imidazole in the presence of a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) to afford ethyl 4-(2-(1H-imidazol-1-yl)ethoxy)benzoate.
-
Step 3: Hydrolysis: Finally, the ester is hydrolyzed using a base such as sodium hydroxide (B78521) in a mixture of water and ethanol (B145695) to yield this compound. The product can be purified by recrystallization.
Analytical Methods
HPLC is a standard technique for the quantification and purity assessment of this compound.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength corresponding to the maximum absorbance of this compound (e.g., ~240 nm).
-
Injection Volume: 10-20 µL.
-
Quantification: Based on a calibration curve constructed using standards of known concentrations.
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
Expected ¹H NMR Signals (in a suitable deuterated solvent like DMSO-d₆):
-
Signals corresponding to the aromatic protons of the benzoic acid ring.
-
Signals for the methylene (B1212753) protons of the ethoxy linker.
-
Signals for the protons of the imidazole ring.
-
A broad signal for the carboxylic acid proton.
Expected ¹³C NMR Signals:
-
Signals for the carbon atoms of the benzoic acid ring, including the carboxyl carbon.
-
Signals for the methylene carbons of the ethoxy bridge.
-
Signals for the carbon atoms of the imidazole ring.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by selectively inhibiting the enzyme thromboxane A₂ synthase. This enzyme is a key component of the arachidonic acid cascade and is responsible for the conversion of prostaglandin (B15479496) H₂ (PGH₂) to thromboxane A₂ (TXA₂). TXA₂ is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting thromboxane synthase, this compound reduces the levels of TXA₂. This leads to a redirection of the PGH₂ substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI₂), which is a vasodilator and an inhibitor of platelet aggregation.
Signaling Pathway of this compound's Action:
Caption: this compound's mechanism of action.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and physicochemical properties of this compound. The compiled data and outlined experimental protocols offer a valuable resource for scientists engaged in the research and development of this and related compounds. A thorough understanding of these fundamental characteristics is paramount for the rational design of future therapeutic agents and for advancing our knowledge of thromboxane synthase inhibition.
References
Dazoxiben: A Technical Guide to a Selective TXA2 Synthase Inhibator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazoxiben (B1663000), an imidazole (B134444) derivative, is a potent and selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, an enzyme crucial to the arachidonic acid cascade and, consequently, to platelet aggregation and vasoconstriction.[1][2][3] This technical guide provides an in-depth overview of the pharmacology of this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used to elucidate its effects.
Core Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase
This compound exerts its pharmacological effect by selectively inhibiting the action of thromboxane A2 synthase.[1][4] This enzyme is responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) into thromboxane A2 (TXA2), a powerful mediator of platelet aggregation and a potent vasoconstrictor. By blocking this step, this compound effectively reduces the production of TXA2.
An important consequence of this selective inhibition is the redirection of the prostaglandin endoperoxide substrate, PGH2, towards the synthesis of other prostanoids. This leads to an increased production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, as well as prostaglandins (B1171923) E2 (PGE2) and D2 (PGD2). The dual effect of reducing the pro-aggregatory and vasoconstrictive TXA2 while increasing the anti-aggregatory and vasodilatory PGI2 forms the basis of this compound's therapeutic potential.
"Arachidonic_Acid" [label="Arachidonic Acid"]; "Cyclooxygenase" [label="Cyclooxygenase (COX)"]; "PGH2" [label="Prostaglandin H2 (PGH2)"]; "TXA2_Synthase" [label="Thromboxane A2 Synthase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [label="this compound", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "TXA2" [label="Thromboxane A2 (TXA2)"]; "Platelet_Aggregation_Vasoconstriction" [label="Platelet Aggregation\nVasoconstriction", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; "PGI2_Synthase" [label="Prostacyclin Synthase"]; "PGI2" [label="Prostacyclin (PGI2)"]; "Platelet_Inhibition_Vasodilation" [label="Platelet Inhibition\nVasodilation", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Other_Prostanoids" [label="PGE2, PGD2, PGF2α"];
"Arachidonic_Acid" -> "Cyclooxygenase" [label=" "]; "Cyclooxygenase" -> "PGH2" [label=" "]; "PGH2" -> "TXA2_Synthase" [label=" "]; "TXA2_Synthase" -> "TXA2" [label=" "]; "this compound" -> "TXA2_Synthase" [arrowhead=tee, style=dashed, color="#EA4335", label="Inhibits"]; "TXA2" -> "Platelet_Aggregation_Vasoconstriction" [label="Promotes"]; "PGH2" -> "PGI2_Synthase" [label="Redirected Substrate"]; "PGI2_Synthase" -> "PGI2" [label=" "]; "PGI2" -> "Platelet_Inhibition_Vasodilation" [label="Promotes"]; "PGH2" -> "Other_Prostanoids" [label=" "]; }
Caption: this compound's mechanism of action.Quantitative Pharmacological Data
The following tables summarize the key quantitative data on the pharmacological effects of this compound from various in vitro and ex vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species/System | Value | Reference(s) |
| IC50 for TXB2 Production | Human Whole Blood | 0.3 µg/mL | |
| Rat Whole Blood | 0.32 µg/mL | ||
| Rat Kidney Glomeruli | 1.60 µg/mL | ||
| Platelet-Rich Plasma | 40-80 µM (effective inhibition) | ||
| pIC50 for TXA2 Formation | Human Serum | 5.7 |
Table 2: Ex Vivo and Clinical Effects of this compound
| Parameter | Study Population | This compound Dose | Effect | Reference(s) |
| TXB2 Production | Healthy Volunteers | 1.5 and 3.0 mg/kg (oral) | Significant inhibition | |
| Healthy Men | 100 mg | Effective prevention of thromboxane production | ||
| Patients with Raynaud's | 400 mg/day for 6 weeks | Lowered plasma TXB2 levels | ||
| Patients on Hemodialysis | Not specified | Marked inhibition of thromboxane generation | ||
| 6-keto-PGF1α Levels | Healthy Men | 100 mg | More than doubled in clotted whole blood | |
| Patients on Hemodialysis | Not specified | Increased serum levels | ||
| Platelet Aggregation | Healthy Men | 100 mg | Reduced maximal rate of collagen-induced aggregation | |
| Healthy Volunteers | Not specified | Weak anti-aggregatory activity with arachidonic acid | ||
| Healthy Volunteers | Not specified | Higher anti-aggregatory activity with collagen | ||
| Bleeding Time | Healthy Men | 100 mg | Prolonged | |
| Urinary TXB2 Excretion | Healthy Volunteers | 1.5 and 3.0 mg/kg (oral) | Reduced by 30% |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of this compound's pharmacology.
Measurement of Thromboxane B2 (TXB2) and 6-keto-PGF1α by Radioimmunoassay (RIA)
Radioimmunoassay is a common method for quantifying the stable metabolites of TXA2 (TXB2) and PGI2 (6-keto-PGF1α) in biological samples.
Principle: This competitive binding assay relies on the competition between a known radiolabeled antigen (e.g., ³H-TXB2) and the unlabeled antigen in the sample for a limited number of specific antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.
Generalized Protocol:
-
Sample Collection and Preparation:
-
Blood is collected in tubes containing an anticoagulant and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostanoid formation.
-
Plasma is separated by centrifugation.
-
For ex vivo synthesis measurements, whole blood may be allowed to clot for a specified time before serum is collected.
-
-
Extraction (if necessary): Prostanoids are extracted from plasma or serum using an organic solvent like ethyl acetate.
-
Assay Procedure:
-
A standard curve is prepared using known concentrations of the prostanoid being measured.
-
Samples, standards, radiolabeled tracer, and a specific primary antibody are incubated together.
-
A secondary antibody or a charcoal suspension is used to separate the antibody-bound fraction from the free fraction.
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the prostanoid in the samples is determined by comparing the results to the standard curve.
"Sample_Collection" [label="Sample Collection\n(e.g., Blood, Urine)"]; "Extraction" [label="Extraction of Prostanoids\n(e.g., with Ethyl Acetate)"]; "Incubation" [label="Incubation:\nSample/Standard + Radiolabeled Tracer + Antibody"]; "Separation" [label="Separation of Bound and Free Fractions\n(e.g., Secondary Antibody, Charcoal)"]; "Measurement" [label="Measurement of Radioactivity\n(Scintillation Counter)"]; "Calculation" [label="Calculation of Concentration\n(vs. Standard Curve)"];
"Sample_Collection" -> "Extraction"; "Extraction" -> "Incubation"; "Incubation" -> "Separation"; "Separation" -> "Measurement"; "Measurement" -> "Calculation"; }
Caption: General workflow for Radioimmunoassay (RIA).Platelet Aggregation Assays
Platelet aggregation is assessed to determine the functional effect of this compound on platelet activity.
Principle: Platelet-rich plasma (PRP) or whole blood is stirred in a cuvette, and an aggregating agent (e.g., collagen, arachidonic acid, ADP) is added. The change in light transmission (for PRP) or electrical impedance (for whole blood) is measured over time as platelets aggregate.
Generalized Protocol for Light Transmission Aggregometry (LTA):
-
PRP Preparation: Whole blood is centrifuged at a low speed to obtain platelet-rich plasma. A portion of the remaining blood is centrifuged at a high speed to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Assay Setup: The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Aggregation Measurement:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
A baseline light transmission is recorded.
-
The aggregating agent (e.g., collagen) is added, and the change in light transmission is recorded for a set period.
-
-
Inhibitor Studies: To test the effect of this compound, PRP is pre-incubated with the drug for a specified time before the addition of the aggregating agent.
"Blood_Sample" [label="Whole Blood Sample"]; "PRP_Preparation" [label="Prepare Platelet-Rich Plasma (PRP)\nand Platelet-Poor Plasma (PPP)"]; "Incubation" [label="Pre-incubate PRP with this compound or Vehicle"]; "Aggregation_Induction" [label="Add Aggregating Agent (e.g., Collagen)"]; "Measurement" [label="Measure Change in Light Transmittance"]; "Analysis" [label="Analyze Aggregation Curves"];
"Blood_Sample" -> "PRP_Preparation"; "PRP_Preparation" -> "Incubation"; "Incubation" -> "Aggregation_Induction"; "Aggregation_Induction" -> "Measurement"; "Measurement" -> "Analysis"; }
Caption: Workflow for Platelet Aggregation Assay.Gas Chromatography-Mass Spectrometry (GC-MS) for Prostanoid Analysis
GC-MS provides a highly sensitive and specific method for the identification and quantification of multiple prostanoids simultaneously.
Principle: Prostanoids are chemically modified (derivatized) to make them volatile. The derivatized compounds are then separated by gas chromatography and detected by mass spectrometry, which provides information on their mass-to-charge ratio, allowing for precise identification and quantification.
Generalized Protocol:
-
Sample Preparation and Extraction: Similar to RIA, samples are collected and prostanoids are extracted.
-
Derivatization: The extracted prostanoids are subjected to a series of chemical reactions to increase their volatility and stability for GC analysis.
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph, where the different prostanoids are separated based on their boiling points and interactions with the column.
-
The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected.
-
-
Data Analysis: The prostanoids are identified by their characteristic retention times and mass spectra. Quantification is typically achieved by comparing the peak areas of the analytes to those of internal standards.
Clinical Studies
This compound has been investigated in several clinical trials, most notably for the treatment of Raynaud's syndrome. In a double-blind, placebo-controlled trial, patients with severe Raynaud's syndrome received either this compound (400 mg/day) or a placebo for six weeks. The study reported a significant clinical improvement in the this compound-treated group, although hand temperature measurements did not change significantly. This trial also confirmed the expected biochemical effect of this compound, with a lowering of plasma thromboxane B2 levels. However, another controlled trial comparing this compound with nifedipine (B1678770) and a placebo for Raynaud's phenomenon did not find this compound to be effective.
Conclusion
This compound is a well-characterized selective inhibitor of thromboxane A2 synthase. Its mechanism of action, involving the reduction of TXA2 and the redirection of prostaglandin endoperoxides to produce PGI2 and other prostanoids, has been extensively studied. While preclinical data demonstrated its potential as an anti-platelet and vasodilatory agent, clinical trial results, particularly in Raynaud's syndrome, have been mixed. This technical guide provides a comprehensive overview of the pharmacology of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. Analytical methods for thromboxane B2 measurement and validation of radioimmunoassay by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biodatacorp.com [biodatacorp.com]
- 4. Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Dazoxiben (UK-37248): A Technical Whitepaper on Foundational Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazoxiben (UK-37248) is a potent and selective, orally active inhibitor of thromboxane (B8750289) A2 synthase.[1][2] This technical guide delves into the foundational research that has elucidated its mechanism of action, pharmacological effects, and clinical investigations. By selectively blocking the synthesis of thromboxane A2 (TXA2), a powerful vasoconstrictor and platelet aggregator, this compound was developed to modulate key physiological and pathophysiological processes.[3] This document provides a comprehensive overview of the core experimental studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Mechanism of Action: Selective Thromboxane Synthase Inhibition
This compound's primary mechanism of action is the selective inhibition of thromboxane synthase, an enzyme critical for the conversion of prostaglandin (B15479496) endoperoxides (PGG2 and PGH2) into thromboxane A2.[4][5] This inhibition leads to a significant reduction in TXA2 levels. A key consequence of this blockade is the "reorientation" or "shunting" of the prostaglandin endoperoxide metabolism. Instead of being converted to TXA2, the accumulated PGH2 is redirected towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), prostaglandin E2 (PGE2), and prostaglandin D2 (PGD2), particularly in the presence of prostacyclin synthetase in tissues like the endothelium.
Signaling Pathway: Arachidonic Acid Cascade Modulation by this compound
In Vitro and Ex Vivo Studies: Quantitative Effects
A series of foundational in vitro and ex vivo studies have quantified the impact of this compound on prostaglandin metabolism and platelet function. These studies have consistently demonstrated a potent inhibition of thromboxane synthesis and a corresponding increase in the production of other prostaglandins.
Table 1: In Vitro Effects of this compound on Prostaglandin Metabolism
| Parameter | System | This compound Concentration | Effect | Reference |
| TXB2 Production | Clotting human whole blood | IC50: 0.3 µg/mL | Inhibition | |
| PGE2 Production | Clotting human whole blood | Correlated with TXB2 inhibition | Enhancement | |
| PGF2α Production | Clotting human whole blood | Correlated with TXB2 inhibition | Enhancement | |
| 6-keto-PGF1α Production | Clotting human whole blood | Correlated with TXB2 inhibition | Enhancement | |
| TXB2 Production | Rat kidney glomeruli | IC50: 1.60 µg/mL | Inhibition | |
| PGE2, PGF2α, 6-keto-PGF1α Production | Rat kidney glomeruli | N/A | No associated change |
Table 2: Ex Vivo Effects of this compound in Healthy Volunteers
| Dose | Parameter | Effect | Reference |
| 1.5 and 3.0 mg/kg (oral) | Prostaglandin Endoperoxide Metabolism | Redirection observed | |
| 100 mg (oral) | Ex vivo TXB2 production | Reduction from 463.1 ± 69.9 to 101.8 ± 13.4 ng/ml/hr | |
| 100 mg (oral) | Ex vivo 6-keto PGF1α production | Enhancement from 1.38 ± 0.05 to 3.76 ± 0.18 ng/ml/hr | |
| 100 mg (oral) | Plasma TXB2 concentration | Reduction from 88.1 ± 13.9 to 38.8 ± 5.9 pg/ml | |
| 100 mg (oral) | Plasma 6-keto PGF1α concentration | No significant change | |
| 0.1 g (oral) | Collagen-induced platelet aggregation | Reduced maximal rate | |
| 0.1 g (oral) | Bleeding time | Prolonged | |
| 0.1 g (oral) | Plasma Thromboxane B2 (TxB2) | No significant change | |
| 0.1 g (oral) | Plasma 6-keto-PGF1α | Rose | |
| 0.1 g (oral) | Thromboxane production in clotted whole blood | Effectively prevented | |
| 0.1 g (oral) | 6-keto-PGF1α formation in clotted whole blood | More than doubled |
Key Experimental Protocols
In Vitro Inhibition of Prostaglandin Metabolism in Human Whole Blood
-
Objective: To determine the in vitro efficacy of this compound in inhibiting thromboxane production and its effect on the redirection of prostaglandin endoperoxide metabolism.
-
Methodology:
-
Venous blood was collected from healthy human volunteers.
-
Aliquots of whole blood were incubated with varying concentrations of this compound or a vehicle control.
-
Clotting was initiated to stimulate prostaglandin synthesis.
-
After a defined incubation period, the reaction was stopped, and plasma was separated.
-
Levels of TXB2, PGE2, PGF2α, and 6-keto-PGF1α were quantified using specific radioimmunoassays (RIAs).
-
The IC50 value for TXB2 inhibition was calculated from the dose-response curve.
-
Ex Vivo Platelet Aggregation and Prostaglandin Metabolism Studies
-
Objective: To assess the effects of orally administered this compound on platelet function and prostaglandin synthesis in healthy volunteers.
-
Methodology:
-
Healthy male volunteers were administered a single oral dose of this compound (e.g., 100 mg) or placebo.
-
Blood samples were drawn at baseline and at specified time points post-dosing.
-
Platelet-rich plasma (PRP) was prepared by centrifugation.
-
Platelet aggregation was induced using agonists such as collagen or arachidonic acid and measured using an aggregometer.
-
For prostaglandin metabolism, whole blood was allowed to clot at 37°C for a specified time, and the serum levels of TXB2 and 6-keto-PGF1α were measured by RIA.
-
Bleeding time was assessed using a standardized method.
-
Workflow for Ex Vivo Platelet Function and Prostaglandin Analysis
Clinical Investigations
This compound has been evaluated in several clinical settings, most notably for Raynaud's syndrome, with some studies also exploring its potential in other conditions like pulmonary hypertension and during hemodialysis.
This compound in Raynaud's Syndrome
Clinical trials investigating the efficacy of this compound in treating Raynaud's syndrome have yielded mixed results. While some studies reported significant clinical improvement, others found no benefit compared to placebo.
Table 3: Summary of this compound Clinical Trials in Raynaud's Syndrome
| Study Design | Number of Patients | This compound Dose | Key Findings | Reference |
| Double-blind, placebo-controlled | 20 | 400 mg/day for 6 weeks | Significant clinical improvement in patients receiving this compound. No change in hand temperature. Lowered plasma TXB2 levels. | |
| Double-blind, crossover | 25 | 100 mg four times a day for 2 weeks | No improvement in total fingertip blood flow, capillary flow, or finger systolic blood pressure. Small decrease in vasospastic attacks in idiopathic Raynaud's but no overall symptom improvement. | |
| Double-blind, placebo-controlled, crossover | 21 | 100 mg four times a day for 14 days | No improvement in digital blood flow or subjective improvement in frequency or severity of attacks. | |
| Randomized, double-blind, placebo-controlled | 22 | Not specified | Not effective in the treatment of Raynaud's phenomenon. |
Logical Relationship: Interpreting Discrepancies in Raynaud's Syndrome Trials
Other Investigational Uses
-
Pulmonary Hypertension: Experimental studies suggested a role for TXA2 in the pulmonary hypertension of adult respiratory distress syndrome (ARDS). However, a study in seven ARDS patients showed that a single intravenous bolus of this compound did not decrease pulmonary hypertension.
-
Hemodialysis: In a double-blind, placebo-controlled crossover study, this compound markedly inhibited thromboxane generation during hemodialysis but did not reduce platelet activation or dialyzer fibrin (B1330869) deposition.
-
Cold-Induced Vasoconstriction: In healthy volunteers, this compound abolished cold-induced forearm vasoconstriction, suggesting a potential role in conditions with abnormal vasoconstriction.
Conclusion
The foundational research on this compound has firmly established its role as a selective thromboxane synthase inhibitor. It effectively reduces the production of thromboxane A2 while redirecting prostaglandin endoperoxide metabolism towards the synthesis of other prostaglandins, including the vasodilator prostacyclin. While in vitro and ex vivo studies have consistently demonstrated its biochemical efficacy, clinical trials, particularly in Raynaud's syndrome, have produced inconsistent results. This suggests that the pathophysiology of conditions like Raynaud's may be more complex than can be addressed by thromboxane synthase inhibition alone, or that patient selection and study design are critical factors in observing a therapeutic benefit. The detailed experimental data and methodologies presented in this whitepaper provide a solid foundation for future research and development in the area of prostaglandin modulation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The effect of a thromboxane synthetase inhibitor, this compound, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical Pathway of Dazoxiben Enzymatic Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dazoxiben is a selective and orally active inhibitor of thromboxane (B8750289) A2 synthase (TXAS), a key enzyme in the arachidonic acid cascade. By selectively blocking the conversion of prostaglandin (B15479496) endoperoxides to thromboxane A2 (TXA2), this compound effectively reduces the levels of this potent vasoconstrictor and platelet aggregator. This targeted enzymatic inhibition leads to a redirection of the metabolic pathway, favoring the production of other prostanoids such as prostacyclin (PGI2) and prostaglandin E2 (PGE2), which possess vasodilatory and anti-aggregatory properties. This technical guide provides a comprehensive overview of the biochemical pathway of this compound's enzymatic inhibition, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways.
Introduction to this compound and its Therapeutic Rationale
This compound, with the IUPAC name 4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid, is a well-characterized thromboxane synthase inhibitor.[1] Its primary therapeutic potential lies in its ability to modulate the balance between pro-thrombotic and anti-thrombotic factors, making it a subject of investigation for various cardiovascular and vasospastic disorders, such as Raynaud's syndrome.[2][3] The rationale for its use stems from the critical role of thromboxane A2 in arterial thrombus formation.[4] By inhibiting TXA2 synthesis, this compound aims to mitigate pathological platelet activation and vasoconstriction.[4]
Biochemical Pathway of this compound's Enzymatic Inhibition
The enzymatic inhibition by this compound occurs within the arachidonic acid metabolic pathway. The process can be delineated as follows:
-
Release of Arachidonic Acid: Upon cellular stimulation (e.g., by collagen or thrombin), phospholipase A2 releases arachidonic acid from the cell membrane phospholipids.
-
Cyclooxygenase (COX) Action: Arachidonic acid is then metabolized by cyclooxygenase enzymes (COX-1 and COX-2) to form the unstable prostaglandin endoperoxides, prostaglandin G2 (PGG2) and prostaglandin H2 (PGH2).
-
Thromboxane Synthase Inhibition: This is the critical step where this compound exerts its effect. This compound selectively inhibits thromboxane synthase, the enzyme responsible for converting PGH2 into thromboxane A2 (TXA2).
-
Metabolic Shunting: The inhibition of thromboxane synthase leads to an accumulation of PGH2. This accumulated PGH2 is then available for other enzymes, resulting in a "metabolic shunt" towards the synthesis of other prostanoids:
-
Prostacyclin (PGI2): PGH2 is converted by prostacyclin synthase into PGI2, a potent vasodilator and inhibitor of platelet aggregation. The production of PGI2 is often measured by its stable metabolite, 6-keto-PGF1α.
-
Prostaglandin E2 (PGE2) and Prostaglandin F2α (PGF2α): PGH2 can also be isomerized to PGE2 and PGF2α, which have diverse biological activities.
-
Prostaglandin D2 (PGD2): In some cellular contexts, PGH2 can be converted to PGD2, another prostaglandin with anti-aggregatory properties.
-
Mandatory Visualization 1: this compound's Mechanism of Action
Caption: this compound selectively inhibits Thromboxane Synthase, shunting PGH2 metabolism towards PGI2 and other prostaglandins.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound has been quantified in various studies, primarily through the determination of its 50% inhibitory concentration (IC50). These values are crucial for understanding the drug's efficacy and for comparing it with other inhibitors.
| Parameter | Experimental System | Inducing Agent | Value | Reference |
| IC50 for TXB2 Production | Human Whole Blood | Calcium Ionophore A23187 | 765 ± 54 µM | |
| IC50 for TXB2 Production | Clotting Human Whole Blood | - | 0.3 µg/mL (approx. 1.1 µM) | |
| IC50 for TXB2 Production | Rat Whole Blood | - | 0.32 µg/mL (approx. 1.2 µM) | |
| IC50 for TXB2 Production | Rat Kidney Glomeruli | - | 1.60 µg/mL (approx. 6.0 µM) | |
| pIC50 for TXA2 Formation | Serum | - | 5.7 |
Experimental Protocols for Characterizing this compound's Activity
A thorough characterization of this compound's enzymatic inhibition involves a series of in vitro and ex vivo experiments. The following sections detail the methodologies for key assays.
Platelet Aggregometry
Objective: To assess the effect of this compound on platelet aggregation induced by various agonists.
Methodology:
-
Blood Collection: Whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g) for 10 minutes.
-
Incubation with this compound: Aliquots of PRP are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 15 minutes) at 37°C.
-
Aggregation Measurement: Platelet aggregation is monitored using a light transmission aggregometer. The baseline is set with PRP (0% aggregation) and PPP (100% aggregation).
-
Induction of Aggregation: An aggregating agent (e.g., arachidonic acid, collagen, ADP, or a thromboxane mimetic like U-46619) is added to the PRP, and the change in light transmission is recorded over time.
-
Data Analysis: The extent and rate of aggregation are calculated. The inhibitory effect of this compound is determined by comparing the aggregation curves of treated samples to the control.
Mandatory Visualization 2: Platelet Aggregometry Workflow
Caption: Workflow for assessing the effect of this compound on platelet aggregation.
Measurement of Thromboxane B2 and Prostaglandin Production
Objective: To quantify the inhibition of thromboxane synthesis and the shunting of prostaglandin metabolism by this compound.
Methodology:
-
Sample Preparation: Platelet-rich plasma, whole blood, or other biological samples are incubated with this compound or a vehicle control.
-
Stimulation: The synthesis of prostanoids is initiated by adding a stimulus such as calcium ionophore A23187, collagen, or by allowing whole blood to clot.
-
Reaction Termination: The reaction is stopped after a defined incubation period by adding a cyclooxygenase inhibitor (e.g., indomethacin) and/or by placing the samples on ice.
-
Extraction (Optional): Prostanoids may be extracted from the plasma or supernatant using solid-phase extraction columns to concentrate the analytes and remove interfering substances.
-
Quantification: The levels of thromboxane B2 (the stable, inactive metabolite of TXA2), 6-keto-PGF1α (the stable metabolite of PGI2), PGE2, and PGF2α are measured using sensitive immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA). Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more specific and simultaneous quantification.
-
Data Analysis: The concentrations of the different prostanoids in the this compound-treated samples are compared to the control samples to determine the percentage of inhibition of TXB2 production and the increase in the production of other prostaglandins.
Signaling Pathways Affected by this compound
The primary effect of this compound is the reduction of TXA2. TXA2 mediates its effects by binding to the thromboxane receptor (TP receptor), a G-protein coupled receptor. The downstream signaling of the TP receptor involves:
-
Activation of Phospholipase C (PLC): This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Increase in Intracellular Calcium: IP3 triggers the release of calcium from intracellular stores.
-
Activation of Protein Kinase C (PKC): DAG activates PKC.
-
Platelet Shape Change and Aggregation: The rise in intracellular calcium and activation of PKC ultimately lead to platelet shape change, degranulation, and aggregation.
By inhibiting TXA2 synthesis, this compound prevents the activation of this signaling cascade. Furthermore, the shunting of metabolism towards PGI2 production activates the PGI2 receptor (IP receptor), which is coupled to adenylyl cyclase. Activation of the IP receptor increases intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn inhibits platelet activation and promotes vasodilation, counteracting the effects of any residual TXA2.
Mandatory Visualization 3: this compound's Impact on Signaling Pathways
Caption: this compound reduces TXA2 signaling and enhances the PGI2 pathway, leading to anti-thrombotic effects.
Conclusion
This compound serves as a valuable pharmacological tool for the selective inhibition of thromboxane synthase. Its mechanism of action, centered on the redirection of prostaglandin endoperoxide metabolism, provides a clear biochemical basis for its anti-platelet and vasodilatory effects. The quantitative data and experimental protocols outlined in this guide offer a framework for the continued investigation and understanding of this compound and other thromboxane synthase inhibitors in the context of drug development and cardiovascular research. The visualization of the involved biochemical and signaling pathways further elucidates the intricate molecular interactions modulated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: A double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Dazoxiben on Platelet Function and Hemostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological effects of dazoxiben (B1663000), a selective thromboxane (B8750289) synthase inhibitor, on platelet function and hemostasis. It delves into the mechanism of action, detailing how this compound redirects prostaglandin (B15479496) metabolism and its subsequent impact on platelet aggregation and bleeding time. This document synthesizes quantitative data from various in vitro and ex vivo studies, presents detailed experimental protocols for assessing its effects, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is an imidazole (B134444) derivative that acts as a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1] TXA2 is a highly pro-aggregatory and vasoconstrictive eicosanoid produced by activated platelets, playing a crucial role in the amplification of platelet activation and the formation of a stable hemostatic plug.[2][3] By inhibiting TXA2 synthase, this compound effectively reduces the production of TXA2, thereby modulating platelet reactivity.[4] This guide explores the multifaceted effects of this compound on the intricate processes of platelet function and hemostasis.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2).[5] This inhibition leads to a significant reduction in TXA2 levels. A key consequence of this enzymatic blockade is the redirection of the precursor, PGH2, towards alternative metabolic pathways. This results in an increased synthesis of other prostaglandins, such as prostacyclin (PGI2), prostaglandin E2 (PGE2), and prostaglandin D2 (PGD2), by various cells, including leukocytes and vascular endothelium. PGI2 and PGD2 are potent inhibitors of platelet aggregation, while PGE2 can have both pro- and anti-aggregatory effects. The overall effect of this compound on platelet function is therefore a composite of reduced TXA2-mediated aggregation and increased inhibition by other prostaglandins.
Signaling Pathway of this compound's Action
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on various parameters of platelet function and hemostasis.
Table 1: In Vitro Inhibition of Thromboxane Synthase by this compound
| System | IC50 | Reference |
| Thrombin-stimulated washed human platelets | 0.7 µM | |
| Clotting human whole blood | 0.3 µg/mL | |
| Rat whole blood | 0.32 µg/mL | |
| Rat kidney glomeruli | 1.60 µg/mL | |
| Platelet thromboxane B2 production | 765 ± 54 µM |
Table 2: Ex Vivo Effects of this compound on Platelet Aggregation and Thromboxane B2
| Dosage | Effect on Platelet Aggregation | Effect on Thromboxane B2 | Reference |
| 400 mg daily for 6 weeks | Significant clinical improvement in Raynaud's syndrome | Expected lowering in plasma TXB2 levels | |
| Not specified | Reduced plasma thromboxane by about 80% | Not applicable | |
| Not specified | Increased platelet aggregation threshold to collagen from 4.8±1.7 mg/ml to 10.6±3.3 mg/ml (P<0.01) | Not applicable |
Table 3: Effects of this compound on Bleeding Time
| Study Population | Dosage | Effect on Bleeding Time | Reference |
| Healthy men | 0.1 g | Prolonged bleeding time |
Table 4: Redirection of Prostaglandin Metabolism by this compound
| System | Effect | Reference |
| Clotting human whole blood | Enhancement of PGE2 > PGF2α > 6-keto-PGF1α production | |
| Human arteries and veins (in vitro) | Increased production of prostacyclin | |
| Whole blood from volunteers treated with this compound | Increases in 6-keto-PGF1α accompanying decreased TXB2 production |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is based on the principle that as platelets aggregate, the turbidity of the platelet-rich plasma (PRP) decreases, allowing more light to pass through.
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)
-
Centrifuge
-
Platelet aggregometer
-
Cuvettes with stir bars
-
Agonist (e.g., collagen, arachidonic acid)
-
This compound or vehicle control
-
Platelet-poor plasma (PPP)
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
Calibration: Adjust the aggregometer to 0% transmission with PRP and 100% transmission with PPP.
-
Incubation: Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. Add this compound or vehicle and incubate for a specified time (e.g., 2-15 minutes).
-
Aggregation: Add the agonist to initiate platelet aggregation and record the change in light transmission over time.
-
Data Analysis: The extent of aggregation is typically quantified as the maximum percentage change in light transmission.
Workflow for In Vitro Platelet Aggregation Study
References
- 1. Reorientation of prostaglandin endoperoxide metabolism by a thromboxane synthetase inhibitor: In vitro and clinical observations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Role of thromboxane A2 signaling in endothelium-dependent contractions of arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of a thromboxane synthetase inhibitor, this compound, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of this compound, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Dazoxiben: An In-Depth Technical Guide on Target Selectivity and Enzyme Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazoxiben (B1663000) is a potent and selective inhibitor of thromboxane (B8750289) A2 synthase (TXAS), an enzyme pivotal in the arachidonic acid cascade and a key mediator in thrombosis and vasoconstriction. This technical guide provides a comprehensive overview of the target selectivity and enzyme binding affinity of this compound. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to understand its mechanism of action and to facilitate further investigation and application. This document consolidates quantitative data on this compound's inhibitory potency, explores its selectivity profile against related enzymes, and provides detailed experimental protocols for key assays. Visual diagrams are included to elucidate signaling pathways and experimental workflows, offering a complete resource for the scientific community.
Introduction
Thromboxane A2 (TXA2), synthesized by thromboxane A2 synthase (TXAS), is a highly reactive lipid mediator that plays a critical role in hemostasis and cardiovascular physiology. Its potent pro-aggregatory and vasoconstrictive properties also implicate it in the pathophysiology of various cardiovascular diseases, including myocardial infarction, stroke, and atherosclerosis. Consequently, the inhibition of TXAS has been a significant therapeutic target for the development of anti-thrombotic agents.
This compound, with the chemical name 4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid, emerged as a promising orally active TXAS inhibitor. Its mechanism of action involves the specific inhibition of the conversion of prostaglandin (B15479496) H2 (PGH2) to TXA2. This targeted action not only reduces the production of pro-thrombotic TXA2 but can also lead to the redirection of PGH2 towards the synthesis of other prostanoids, such as prostacyclin (PGI2), which possesses anti-aggregatory and vasodilatory effects. This guide delves into the specifics of this compound's interaction with its primary target and its broader enzymatic selectivity.
Target Selectivity and Enzyme Binding Affinity
The therapeutic efficacy and safety of an enzyme inhibitor are critically dependent on its selectivity for the intended target. This compound has been characterized as a selective inhibitor of thromboxane synthase. The following tables summarize the quantitative data regarding its binding affinity and inhibitory activity against its primary target and other related enzymes.
Inhibitory Potency against Thromboxane A2 Synthase
This compound demonstrates potent inhibition of thromboxane A2 synthase, as evidenced by its low IC50 values in various experimental systems. The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| System | Parameter | Value | Reference |
| Clotting Human Whole Blood | IC50 for TXB2 production | 0.3 µM | [1] |
| Thrombin-stimulated Washed Human Platelet Suspensions | IC50 for TX formation | 0.7 µM | [2] |
| Rat Whole Blood | IC50 for TXB2 production | 0.32 µg/ml | [3] |
| Rat Kidney Glomeruli | IC50 for TXB2 production | 1.60 µg/ml | [3] |
Note: TXB2 is the stable, inactive metabolite of TXA2 and is commonly measured to assess TXAS activity.
Selectivity Profile
The selectivity of this compound is a key feature, distinguishing it from non-selective cyclooxygenase (COX) inhibitors like aspirin. The following data illustrates its activity against other enzymes involved in the arachidonic acid cascade.
| Enzyme/Process | System | Parameter | Concentration | Result | Reference |
| Prostacyclin (PGI2) Synthase | Bovine Coronary Artery Slices | % Inhibition of PGI2 formation | Up to 100 µM | < 10% | [2] |
| 12-HPETE Formation | Thrombin-stimulated Washed Human Platelet Suspensions | % Inhibition | 100 µM | 81% | |
| Prostaglandin E2 (PGE2) Production | Clotting Human Whole Blood | - | - | Enhanced | |
| Prostacyclin (PGI2) Biosynthesis | In vivo (Humans) | Urinary PGI-M excretion | 200 mg dose | 2.4-fold increase |
Note: PGI-M is a major urinary metabolite of prostacyclin.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound in the Arachidonic Acid Cascade.
Caption: Workflow for Thromboxane Synthase Inhibition Assay.
Caption: Target Selectivity Profile of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the target selectivity and enzyme binding affinity of this compound.
Thromboxane Synthase Inhibition Assay using Platelet Microsomes
This protocol describes the determination of the inhibitory activity of this compound on thromboxane synthase from human platelet microsomes.
4.1.1. Materials
-
Human platelets (from fresh whole blood)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Prostaglandin H2 (PGH2) substrate
-
This compound stock solution (in a suitable solvent like DMSO)
-
Reaction termination solution (e.g., 1 M citric acid or a solution of a stable TXB2 analog for standard curve)
-
Enzyme immunoassay (EIA) or Radioimmunoassay (RIA) kit for Thromboxane B2 (TXB2)
-
Bradford assay reagents for protein quantification
4.1.2. Protocol for Isolation of Platelet Microsomes
-
Platelet Isolation: Isolate platelets from fresh, anticoagulated human blood by differential centrifugation.
-
Washing: Wash the platelet pellet with a suitable buffer to remove plasma proteins.
-
Homogenization: Resuspend the washed platelets in ice-cold homogenization buffer and homogenize using a Dounce homogenizer or sonicator.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove intact cells and nuclei.
-
Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes to pellet the microsomal fraction.
-
Resuspension: Discard the supernatant and resuspend the microsomal pellet in incubation buffer.
-
Protein Quantification: Determine the protein concentration of the microsomal preparation using the Bradford assay.
4.1.3. Enzyme Inhibition Assay Protocol
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, add the following in order:
-
Incubation buffer
-
This compound solution at various concentrations (or vehicle control)
-
Platelet microsomal preparation (enzyme source)
-
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the PGH2 substrate.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 1-2 minutes) at 37°C. The reaction time should be within the linear range of product formation.
-
Terminate Reaction: Stop the reaction by adding the termination solution.
-
TXB2 Measurement: Measure the concentration of the stable TXA2 metabolite, TXB2, in each sample using a validated EIA or RIA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for TXB2.
-
Calculate the amount of TXB2 produced in each sample.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Competitive Enzyme Immunoassay (EIA) for Prostaglandin Measurement
This protocol provides a general outline for a competitive EIA, which can be adapted for the measurement of various prostaglandins (e.g., TXB2, PGE2, 6-keto-PGF1α).
4.2.1. Principle
This assay is based on the competition between the prostaglandin in the sample and a fixed amount of enzyme-labeled prostaglandin for a limited number of binding sites on a prostaglandin-specific antibody coated onto a microplate. The amount of enzyme-labeled prostaglandin bound to the antibody is inversely proportional to the concentration of the prostaglandin in the sample.
4.2.2. Materials
-
Microplate pre-coated with a capture antibody (e.g., anti-mouse IgG)
-
Prostaglandin-specific monoclonal antibody
-
Prostaglandin-enzyme (e.g., alkaline phosphatase or horseradish peroxidase) conjugate
-
Prostaglandin standards
-
Wash buffer
-
Substrate solution for the enzyme
-
Stop solution
-
Plate reader
4.2.3. Assay Protocol
-
Standard and Sample Preparation: Prepare a serial dilution of the prostaglandin standard to generate a standard curve. Prepare the samples to be analyzed.
-
Competitive Binding:
-
Add the standard or sample to the appropriate wells of the microplate.
-
Add the prostaglandin-enzyme conjugate to all wells (except the blank).
-
Add the prostaglandin-specific monoclonal antibody to all wells (except the blank and non-specific binding wells).
-
-
Incubation: Cover the plate and incubate for a specified time (e.g., 2 hours) at room temperature on a shaker.
-
Washing: Aspirate the contents of the wells and wash the plate several times with wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well.
-
Incubation and Color Development: Incubate the plate for a defined period to allow for color development.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of binding for each standard and sample.
-
Plot the percentage of binding against the logarithm of the standard concentrations to generate a standard curve.
-
Determine the concentration of the prostaglandin in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of thromboxane A2 synthase. Its mechanism of action, centered on the specific blockade of TXA2 production, has been substantiated by robust in vitro and in vivo data. The redirection of prostaglandin endoperoxides towards the synthesis of beneficial prostaglandins like prostacyclin further contributes to its therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the pharmacological properties of this compound and to develop novel therapeutic strategies targeting the thromboxane pathway. The continued investigation into the nuanced effects of selective TXAS inhibitors like this compound is crucial for advancing our understanding of cardiovascular diseases and for the development of safer and more effective antithrombotic therapies.
References
Methodological & Application
Application Notes and Protocols for Dazoxiben Dosage Calculation in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazoxiben (B1663000) is a potent and selective inhibitor of thromboxane (B8750289) A2 synthase, an enzyme critical in the arachidonic acid cascade that leads to the production of thromboxane A2 (TXA2). TXA2 is a powerful mediator of platelet aggregation and vasoconstriction. By inhibiting its synthesis, this compound has been investigated for its potential therapeutic effects in various cardiovascular and inflammatory conditions. These application notes provide a comprehensive guide for the calculation of this compound dosage and its administration in in vivo rat studies, based on available preclinical data.
Mechanism of Action: Thromboxane A2 Synthesis Inhibition
This compound specifically inhibits the enzyme thromboxane synthase. This enzyme is responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) into thromboxane A2. By blocking this step, this compound effectively reduces the levels of TXA2, thereby mitigating its pro-aggregatory and vasoconstrictive effects.
Signaling Pathway of Thromboxane A2
Preparing Dazoxiben Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and application of Dazoxiben stock solutions using dimethyl sulfoxide (B87167) (DMSO) as a solvent. This compound is a potent and selective inhibitor of thromboxane (B8750289) synthase, a key enzyme in the arachidonic acid cascade. Accurate preparation of stock solutions is critical for reliable and reproducible experimental results in pharmacological and biological research. This guide outlines the necessary materials, step-by-step procedures for solubilization, and recommendations for storage to ensure the stability and efficacy of this compound for in vitro and in vivo studies. Additionally, it includes an overview of this compound's mechanism of action and a typical experimental workflow for its application in cell-based assays.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets thromboxane A2 synthase (TXA2S). By blocking this enzyme, this compound prevents the conversion of prostaglandin (B15479496) H2 (PGH2) into thromboxane A2 (TXA2), a potent mediator of vasoconstriction and platelet aggregation[1][2]. This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of thromboxane A2 in various conditions, including cardiovascular diseases and thrombosis[3][4]. Research has also indicated that the inhibition of thromboxane synthase can lead to the redirection of PGH2 metabolism towards the production of other prostanoids, such as prostacyclin (PGI2) and prostaglandin E2 (PGE2), which may contribute to its overall pharmacological effect[5].
This compound Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The compound is commonly available as a free base or as a hydrochloride salt. It is crucial to use the correct molecular weight corresponding to the specific form of the compound for precise molarity calculations.
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₁₂H₁₂N₂O₃ | C₁₂H₁₃ClN₂O₃ |
| Molecular Weight | 232.23 g/mol | 268.70 g/mol |
| Appearance | Solid | White to off-white solid |
| Solubility in DMSO | Data not available | ≥ 54 mg/mL |
| Storage (Powder) | -20°C for 3 years | -20°C for 3 years |
Protocol for Preparing this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO. Researchers should adjust calculations accordingly if using the free base form or if a different concentration is required.
Materials:
-
This compound hydrochloride powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-handling: Before opening, briefly centrifuge the vial of this compound hydrochloride powder to ensure all the powder is at the bottom.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound hydrochloride using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 0.001 L x 268.70 g/mol x 1000 mg/g = 2.687 mg
-
Weighing: Accurately weigh out 2.687 mg of this compound hydrochloride powder using an analytical balance and place it in a sterile microcentrifuge tube.
-
Solubilization: a. Add 1 mL of high-purity DMSO to the tube containing the this compound hydrochloride powder. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. c. If necessary, sonicate the solution in a water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care in a well-ventilated area.
Application in Cell-Based Assays
This compound stock solutions prepared in DMSO are frequently used in a variety of cell-based assays to investigate its biological effects.
General Workflow for Cell Treatment:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions of the this compound stock solution in cell culture medium. It is recommended to perform serial dilutions to achieve the desired final concentrations.
-
Final Dilution and Cell Treatment: Add the appropriate volume of the intermediate dilution to the cell culture wells to reach the final desired treatment concentration.
-
DMSO Vehicle Control: It is crucial to include a vehicle control in every experiment. This control should contain the same final concentration of DMSO as the highest concentration used for this compound treatment to account for any effects of the solvent on the cells. The final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid cytotoxicity, though the tolerance can vary between cell types.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Thromboxane - Wikipedia [en.wikipedia.org]
- 3. pharmacologyeducation.org [pharmacologyeducation.org]
- 4. This compound, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Dazoxiben Administration in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and effects of Dazoxiben (B1663000), a selective thromboxane (B8750289) synthase inhibitor, in preclinical animal models of thrombosis. The included protocols are synthesized from published research to guide the design and execution of similar studies.
Mechanism of Action
This compound is an orally active imidazole (B134444) derivative that selectively inhibits thromboxane A2 (TXA2) synthase.[1][2] By blocking this enzyme, this compound prevents the conversion of prostaglandin (B15479496) H2 (PGH2) to TXA2, a potent mediator of platelet aggregation and vasoconstriction.[3] This inhibition of TXA2 synthesis is the primary mechanism behind this compound's antithrombotic effects.[4][5] Interestingly, the accumulated PGH2 can be redirected to produce other prostaglandins, such as prostacyclin (PGI2), which is a vasodilator and inhibitor of platelet aggregation, and prostaglandin D2 (PGD2), which also has anti-aggregatory effects.
Signaling Pathway of this compound in Thrombosis
Caption: this compound inhibits Thromboxane Synthase, reducing TXA2-mediated platelet aggregation.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound in animal models of thrombosis.
Table 1: Effects of this compound in a Rabbit Model of Arterial Thrombosis
| Parameter | Vehicle Control | This compound (2 mg/kg IV) | Aspirin (10 mg/kg IV) | Reference |
| Platelet Accumulation | Not reduced | Considerably reduced | Considerably reduced | |
| Thromboxane B2 (TxB2) Production | No significant change | Almost totally inhibited | Markedly reduced | |
| 6-keto-PGF1α Production | No significant change | 3.5-fold increase | Markedly reduced |
Table 2: Effects of this compound in a Canine Model of Coronary Artery Thrombosis
| Parameter | Vehicle Control | This compound (4 mg/kg) | This compound (2.5 mg/kg IV) | Reference |
| Time to Occlusive Thrombi Formation | Baseline | Prolonged by 3-fold | - | |
| Venous Thromboxane B2 (TxB2) Concentration | Baseline | Decreased by 45% within 30 min | Reduced to pre-constriction levels | |
| Frequency of Cyclic Flow Reductions (per hour) | 8.8 ± 0.8 | - | Reduced from 10.1 ± 0.8 to 3.2 ± 1.0 |
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of this compound in animal models of thrombosis.
Rabbit Model of Electrically Induced Carotid Artery Thrombosis
This protocol describes the induction of arterial thrombosis in rabbits via electrical stimulation of the carotid artery to assess the antithrombotic effects of this compound.
Materials:
-
Male New Zealand White rabbits
-
Anesthetic agents (e.g., ketamine and xylazine)
-
Surgical instruments for vessel exposure
-
Bipolar electrode
-
Constant current stimulator
-
Electromagnetic flow probe
-
This compound hydrochloride
-
Vehicle control (e.g., saline)
-
¹¹¹Indium-oxine for platelet labeling
-
Gamma counter
Protocol:
-
Animal Preparation and Anesthesia:
-
Anesthetize male New Zealand White rabbits using an appropriate regimen (e.g., intramuscular ketamine at 50 mg/kg and xylazine (B1663881) at 10 mg/kg).
-
Maintain anesthesia throughout the experiment as needed.
-
Place the rabbit in a supine position and expose the left common carotid artery through a midline cervical incision.
-
-
¹¹¹Indium Platelet Labeling (to be performed prior to thrombosis induction):
-
Collect autologous blood from the rabbit.
-
Isolate platelets and label them with ¹¹¹Indium-oxine complex following established procedures.
-
Re-infuse the labeled platelets into the rabbit.
-
-
Thrombosis Induction:
-
Carefully dissect a segment of the carotid artery.
-
Place a bipolar stainless-steel electrode in contact with the adventitial surface of the artery.
-
Apply a constant direct current of 1-4 mA for 2-3 minutes to induce endothelial injury and subsequent thrombus formation.
-
Monitor carotid blood flow continuously using an electromagnetic flow probe placed proximal to the stimulation site.
-
-
This compound Administration:
-
Administer this compound (e.g., 2 mg/kg) or vehicle intravenously. The timing of administration can be before or after the electrical stimulation, depending on the study design (prophylactic vs. therapeutic effect).
-
-
Assessment of Thrombosis:
-
Continuously monitor and record carotid blood flow for a defined period (e.g., 90 minutes) to assess the extent of thrombotic occlusion.
-
At the end of the experiment, euthanize the animal and carefully excise the stimulated arterial segment.
-
Quantify platelet accumulation in the thrombus by measuring the radioactivity of the excised segment using a gamma counter.
-
The thrombus can also be weighed.
-
-
Biochemical Analysis:
-
Collect blood samples at baseline and at various time points after this compound administration.
-
Measure plasma levels of Thromboxane B2 (TxB2) and 6-keto-prostaglandin F1α (the stable metabolite of PGI2) using radioimmunoassay (RIA) or gas chromatography-mass spectrometry (GC-MS).
-
Experimental Workflow: Rabbit Carotid Artery Thrombosis Model
Caption: Workflow for the rabbit carotid artery thrombosis model.
Canine Model of Electrically Induced Coronary Artery Thrombosis
This protocol details the induction of thrombosis in the coronary artery of dogs to evaluate the efficacy of this compound in a model that more closely mimics human coronary thrombosis.
Materials:
-
Mongrel dogs
-
Anesthetic agents (e.g., ketamine and diazepam)
-
Ventilator
-
Surgical instruments for thoracotomy
-
Bipolar electrode
-
Constant current stimulator
-
Doppler flow probe
-
This compound
-
Vehicle control
Protocol:
-
Animal Preparation and Anesthesia:
-
Anesthetize mongrel dogs with an appropriate anesthetic regimen (e.g., intravenous ketamine at 35 mg/kg and diazepam at 15 mg/kg).
-
Intubate the dog and maintain ventilation.
-
Perform a left thoracotomy to expose the heart.
-
-
Instrumentation:
-
Isolate a segment of the left circumflex or left anterior descending coronary artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Place a bipolar electrode on the adventitial surface of the artery.
-
-
Thrombosis Induction:
-
Induce endothelial injury and thrombosis by applying a direct current to the coronary artery.
-
Monitor coronary blood flow for the formation of occlusive thrombi, often characterized by cyclic flow reductions (CFRs).
-
-
This compound Administration:
-
Administer this compound (e.g., 2.5 mg/kg or 4 mg/kg) or vehicle intravenously.
-
-
Assessment of Thrombosis and Hemodynamics:
-
Continuously monitor coronary blood flow to determine the time to occlusive thrombus formation and the frequency of CFRs.
-
Monitor systemic hemodynamic parameters such as blood pressure and heart rate.
-
-
Biochemical Analysis:
-
Collect blood samples from a peripheral vein or artery at baseline and after this compound administration.
-
Measure plasma concentrations of TxB2 to confirm the pharmacodynamic effect of this compound.
-
Experimental Workflow: Canine Coronary Artery Thrombosis Model
Caption: Workflow for the canine coronary artery thrombosis model.
References
- 1. A novel model for evaluating thrombolytic therapy in dogs with ST-elevation myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of indium-111 as a new high photon yield gamma-emitting "physiological" platelet label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the selective thromboxane synthetase inhibitor this compound on variations in cyclic blood flow in stenosed canine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a prototype inhibitor of thromboxane synthesis, has little toxicity in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular thrombosis induced by direct electric current. A new technique for therapeutic embolisation; animal experimentation; first clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Potency of Dazoxiben: An Application Note on IC50 Determination in Whole Blood Clotting Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Dazoxiben in whole blood clotting assays. This compound, a potent and selective thromboxane (B8750289) synthase inhibitor, plays a crucial role in modulating platelet aggregation and vasoconstriction. Understanding its inhibitory effect on whole blood coagulation is paramount for preclinical and clinical research. This application note details the mechanism of action of this compound, outlines a detailed protocol using rotational thromboelastometry (ROTEM®) or thromboelastography (TEG®), and presents data in a clear, tabular format for easy interpretation. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.
Introduction
This compound is an imidazole (B134444) derivative that acts as a selective inhibitor of thromboxane A2 synthase.[1] This enzyme is critical in the conversion of prostaglandin (B15479496) H2 to thromboxane A2 (TxA2), a potent mediator of platelet aggregation and vasoconstriction.[2] By inhibiting TxA2 production, this compound effectively reduces the prothrombotic state. Whole blood clotting assays provide a physiological relevant system to assess the overall effect of a compound on the complex interplay of cellular and protein components involved in hemostasis. Viscoelastic methods, such as ROTEM® and TEG®, are particularly well-suited for this purpose as they provide a global assessment of clot formation, strength, and stability in a whole blood sample.[3] The determination of the IC50 value of this compound in such an assay is a key metric for evaluating its potency and guiding dose-selection in drug development.
Mechanism of Action of this compound in Blood Clotting
This compound's primary mechanism of action is the inhibition of thromboxane synthase. This leads to a reduction in TxA2 levels, a key signaling molecule in platelet activation and aggregation. The consequence of this inhibition is a redirection of the prostaglandin H2 substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) by endothelial cells, which is a potent vasodilator and inhibitor of platelet aggregation.[4] This dual effect of reducing a pro-aggregatory and vasoconstrictive agent while potentially increasing an anti-aggregatory and vasodilatory one contributes to its overall effect on hemostasis.
Data Presentation
| Parameter | Assay System | IC50 (µM) | Reference |
| Thromboxane B2 (TxB2) Production | Human Whole Blood | 765 ± 54 | [2] |
Note: The IC50 for a direct clotting parameter in a viscoelastic assay would need to be determined empirically using the protocol below. It is anticipated that increasing concentrations of this compound would lead to a prolongation of clotting time.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of this compound in a whole blood clotting assay using rotational thromboelastometry (ROTEM®). A similar protocol can be adapted for thromboelastography (TEG®).
Materials and Reagents
-
ROTEM® delta or sigma analyzer
-
ROTEM® cups and pins
-
Pipettes and tips
-
Freshly drawn human whole blood collected in citrated tubes (e.g., 3.2% sodium citrate)
-
This compound stock solution (e.g., in DMSO or other suitable solvent)
-
Vehicle control (same solvent as this compound)
-
ROTEM® reagents (e.g., ex-tem®, in-tem®, fib-tem®)
-
Calcium chloride (CaCl2) solution (provided with ROTEM® reagents)
Experimental Workflow
Detailed Protocol
-
Blood Collection: Collect fresh venous blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days. Collect blood into tubes containing 3.2% sodium citrate. Invert the tubes gently to mix. The assay should be performed within 2 hours of blood collection.
-
Preparation of this compound Dilutions: Prepare a series of this compound concentrations in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the blood sample is consistent across all conditions and does not exceed a level that affects coagulation (typically ≤ 0.5%). A typical concentration range to test for this compound could be from 1 µM to 1000 µM. A vehicle control (solvent only) must be included.
-
Incubation: In a microcentrifuge tube, add a small volume of the this compound dilution or vehicle to an aliquot of citrated whole blood. Gently mix and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
ROTEM® Analysis:
-
Follow the manufacturer's instructions for the ROTEM® analyzer.
-
For each sample, pipette 300 µL of the pre-incubated blood-Dazoxiben mixture into a ROTEM® cup.
-
Add the appropriate starting reagent (e.g., 20 µL of ex-tem®).
-
Initiate the measurement. The instrument will automatically add the CaCl2 to initiate clotting.
-
Run the analysis for at least 60 minutes.
-
-
Data Acquisition: The ROTEM® software will generate a thromboelastogram and a set of numerical parameters. The key parameters to record are:
-
Clotting Time (CT): Time until clot initiation. An increase in CT indicates delayed clot formation.
-
Clot Formation Time (CFT): Time from clot initiation to a clot firmness of 20 mm. A prolongation of CFT suggests impaired clot propagation.
-
Alpha Angle (α): The angle of the tangent to the clotting curve, reflecting the speed of clot formation. A decrease in the alpha angle indicates a slower rate of clot formation.
-
Maximum Clot Firmness (MCF): The maximum amplitude of the thromboelastogram, reflecting the ultimate strength of the clot. A decrease in MCF suggests a weaker clot.
-
Data Analysis and IC50 Calculation
-
For each this compound concentration, calculate the percentage of inhibition of a chosen parameter (e.g., prolongation of CT or reduction in MCF) relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of this compound that produces 50% of the maximal inhibition.
Conclusion
This application note provides a framework for the accurate and reproducible determination of the IC50 of this compound in a whole blood clotting assay. The use of viscoelastic methods like ROTEM® or TEG® offers a comprehensive assessment of the compound's effect on global hemostasis. The provided protocols and diagrams are intended to guide researchers in their investigation of this compound and other thromboxane synthase inhibitors. The resulting IC50 data is crucial for understanding the pharmacological profile of such compounds and for their further development as therapeutic agents.
References
- 1. The effect of thromboxane A2 synthesis inhibitors on platelet aggregation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound, an inhibitor of thromboxane synthetase, on cold-induced forearm vasoconstriction and platelet behaviour in different individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of a thromboxane synthetase inhibitor, this compound, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Dazoxiben for In Vitro Renal Prostaglandin Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazoxiben is a potent and selective inhibitor of thromboxane (B8750289) A2 synthase, the enzyme responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) to thromboxane A2 (TXA2).[1][2] By blocking this key step in the arachidonic acid cascade, this compound not only reduces the production of the potent vasoconstrictor and platelet aggregator, TXA2, but can also lead to a "redirection" of PGH2 metabolism towards the synthesis of other prostaglandins (B1171923), such as prostacyclin (PGI2), prostaglandin E2 (PGE2), and prostaglandin F2α (PGF2α).[1] This property makes this compound a valuable pharmacological tool for investigating the intricate roles of prostaglandins and thromboxane in renal physiology and pathophysiology in vitro.
These application notes provide detailed protocols for utilizing this compound in various in vitro models of the kidney to study its effects on renal prostaglandin and thromboxane metabolism.
Mechanism of Action of this compound
This compound selectively inhibits thromboxane synthase, leading to a decrease in TXA2 production. The accumulated prostaglandin endoperoxide (PGH2) substrate is then available for other prostaglandin synthases, potentially increasing the synthesis of PGI2 (measured as its stable metabolite 6-keto-PGF1α), PGE2, and PGF2α.[1]
Quantitative Data: In Vitro Efficacy of this compound
The inhibitory potency of this compound on thromboxane B2 (TXB2), the stable metabolite of TXA2, has been determined in various in vitro systems.
| Preparation | Species | IC50 for TXB2 Inhibition (µg/mL) | IC50 for TXB2 Inhibition (µM) | Reference |
| Clotting Whole Blood | Human | 0.3 | ~1.1 | [1] |
| Whole Blood | Rat | 0.32 | ~1.2 | |
| Kidney Glomeruli | Rat | 1.60 | ~5.9 | |
| Platelets (in whole blood) | Human | - | 765 ± 54 |
Note: The IC50 values can vary depending on the experimental conditions, such as substrate concentration and incubation time.
Experimental Protocols
Isolated Perfused Kidney Model
This ex vivo model allows for the study of renal hemodynamics and metabolism in a controlled environment.
Objective: To investigate the effect of this compound on prostaglandin and thromboxane release from the whole kidney in response to various stimuli.
Materials:
-
Krebs-Henseleit solution
-
This compound stock solution
-
Perfusion apparatus
-
Analytical standards for prostaglandins and thromboxane B2
-
ELISA or LC-MS/MS for prostanoid measurement
Protocol:
-
Preparation of the Isolated Kidney:
-
Anesthetize a male Sprague-Dawley rat (250-300g) and cannulate the abdominal aorta and vena cava.
-
Perfuse the kidney with Krebs-Henseleit solution gassed with 95% O2 / 5% CO2 at 37°C.
-
Maintain a constant perfusion pressure or flow rate.
-
-
Experimental Design:
-
Allow the kidney to equilibrate for 30-60 minutes.
-
Collect baseline samples of the renal effluent (venous outflow) and urine.
-
Introduce this compound into the perfusion medium at desired concentrations (e.g., 1-10 µM).
-
After a pre-incubation period with this compound (e.g., 15-30 minutes), introduce a stimulus for prostaglandin synthesis (e.g., angiotensin II, bradykinin, or arachidonic acid).
-
Collect effluent and urine samples at various time points post-stimulation.
-
Include a vehicle control group (without this compound).
-
-
Sample Processing and Analysis:
-
Immediately acidify the collected samples and add a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostanoid synthesis.
-
Extract prostanoids using solid-phase extraction columns.
-
Quantify the levels of TXB2, 6-keto-PGF1α, PGE2, and PGF2α using a validated ELISA or LC-MS/MS method.
-
Renal Cortical Microsomes Preparation
This in vitro model is useful for studying the activity of enzymes involved in prostaglandin synthesis, including thromboxane synthase.
Objective: To determine the direct inhibitory effect of this compound on thromboxane synthase activity in renal cortical microsomes.
Materials:
-
Rat or rabbit kidneys
-
Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA)
-
Ultracentrifuge
-
Arachidonic acid
-
This compound stock solution
-
Analytical standards for prostanoids
Protocol:
-
Microsome Preparation:
-
Harvest kidneys and dissect the cortex on ice.
-
Homogenize the cortical tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove debris and mitochondria.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration.
-
-
Enzyme Assay:
-
Pre-incubate aliquots of the microsomal preparation with various concentrations of this compound or vehicle for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid (e.g., 10-100 µM).
-
Incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., citric acid or formic acid).
-
-
Prostanoid Analysis:
-
Extract the prostanoids from the reaction mixture.
-
Quantify the amount of TXB2 and other prostaglandins produced using ELISA or LC-MS/MS.
-
Calculate the IC50 of this compound for thromboxane synthase inhibition.
-
Cultured Renal Cells
Primary cultures of renal cells, such as glomerular mesangial cells or renal medullary interstitial cells, provide a model to study cell-specific prostaglandin metabolism.
Objective: To assess the effect of this compound on basal and stimulated prostaglandin and thromboxane synthesis in specific renal cell types.
Materials:
-
Primary renal cells or a suitable renal cell line
-
Cell culture medium and supplements
-
This compound stock solution
-
Stimulating agents (e.g., angiotensin II, bradykinin, lipopolysaccharide)
-
Reagents for prostanoid analysis (ELISA or LC-MS/MS)
Protocol:
-
Cell Culture:
-
Culture renal cells to near confluency in appropriate culture plates.
-
Prior to the experiment, replace the growth medium with a serum-free medium for a period to reduce basal prostaglandin production.
-
-
This compound Treatment and Stimulation:
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 1-2 hours).
-
Add a stimulating agent to the culture medium.
-
Incubate for a specific time course (e.g., 15 minutes to 24 hours, depending on the stimulus and cell type).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Centrifuge to remove any cellular debris.
-
Analyze the supernatant for TXB2 and other prostaglandin concentrations using ELISA or LC-MS/MS.
-
Data Interpretation and Troubleshooting
-
Redirection of Metabolism: A significant decrease in TXB2 levels accompanied by an increase in 6-keto-PGF1α, PGE2, and/or PGF2α is indicative of thromboxane synthase inhibition and redirection of prostaglandin endoperoxide metabolism.
-
Cell Viability: It is crucial to perform cell viability assays (e.g., MTT or LDH assay) to ensure that the observed effects of this compound are not due to cytotoxicity.
-
Solvent Effects: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO, ethanol) in the experimental medium is minimal and does not affect prostaglandin metabolism. A vehicle control is essential.
-
Analytical Method Validation: The chosen method for prostanoid quantification should be validated for sensitivity, specificity, and accuracy in the specific biological matrix being analyzed.
By employing these in vitro models and protocols, researchers can effectively utilize this compound as a tool to elucidate the complex roles of thromboxane and prostaglandins in renal function and disease.
References
Measuring Thromboxane B2 Levels After Dazoxiben Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazoxiben is a selective inhibitor of thromboxane (B8750289) A2 synthase, an enzyme critical in the arachidonic acid cascade responsible for the conversion of prostaglandin (B15479496) H2 to thromboxane A2 (TXA2). TXA2 is a potent mediator of platelet aggregation and vasoconstriction. Its synthesis is a key target in the development of anti-thrombotic therapies. Following its rapid, non-enzymatic hydrolysis, TXA2 is converted to the stable, inactive metabolite, thromboxane B2 (TXB2). Therefore, the measurement of TXB2 levels serves as a reliable indicator of TXA2 production and, consequently, the efficacy of thromboxane synthase inhibitors like this compound. This document provides detailed application notes and protocols for the accurate quantification of TXB2 in biological samples following treatment with this compound.
Mechanism of Action of this compound
This compound specifically inhibits the action of thromboxane synthase. This leads to a reduction in the synthesis of TXA2 and its subsequent metabolite, TXB2. A noteworthy consequence of this inhibition is the potential redirection of the prostaglandin H2 (PGH2) substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), which has anti-platelet and vasodilatory effects.
Data Presentation: Effect of this compound on Thromboxane B2 Levels
Several studies have investigated the effect of this compound on TXB2 levels, with some reporting conflicting results. It is crucial to consider the experimental conditions, including the dosage of this compound and the biological matrix being analyzed (e.g., plasma, serum, or urine), when interpreting these findings.
| Treatment Group | Biological Matrix | Change in TXB2 Levels | Reference |
| This compound | Plasma | No significant change | [1] |
| This compound | Plasma | Expected lowering (quantitative data not provided) | [2][3] |
| This compound | Plasma | ~80% reduction (in vitro and ex vivo) | [4] |
| This compound (1.5 and 3.0 mg/kg, oral) | Urine | 30% reduction | [5] |
Experimental Protocols
Accurate measurement of TXB2 levels is paramount in assessing the pharmacodynamic effects of this compound. The two most common methods for TXB2 quantification are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
Protocol 1: Thromboxane B2 Measurement by ELISA
This protocol provides a general procedure for a competitive ELISA to quantify TXB2 in plasma or serum. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
Commercial TXB2 ELISA kit (containing pre-coated microplate, TXB2 standard, detection antibody, HRP-conjugate, substrate, stop solution, and wash buffer)
-
Plate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
-
Vortex mixer
-
Microplate shaker
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or sodium citrate).
-
Centrifuge at 1000 x g for 15 minutes at 4°C to separate plasma.
-
Alternatively, for serum, allow blood to clot at room temperature for 30-60 minutes, then centrifuge as above.
-
Aspirate the plasma or serum and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare serial dilutions of the TXB2 standard according to the kit instructions to generate a standard curve.
-
Dilute the wash buffer, detection antibody, and HRP-conjugate to their working concentrations as per the kit manual.
-
-
Assay Procedure:
-
Add a specific volume of standard, control, or sample to the appropriate wells of the pre-coated microplate.
-
Add the diluted detection antibody to each well (except blank wells).
-
Incubate the plate, typically for 1-2 hours at room temperature or 37°C, often with gentle shaking.
-
Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.
-
Add the HRP-conjugate to each well and incubate for the time specified in the kit protocol.
-
Wash the plate again to remove unbound HRP-conjugate.
-
Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Add the stop solution to each well to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of TXB2 in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Thromboxane B2 Measurement by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the quantification of TXB2. This protocol outlines a general approach.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reversed-phase LC column
-
TXB2 analytical standard and a stable isotope-labeled internal standard (e.g., TXB2-d4)
-
Solid-phase extraction (SPE) cartridges
-
Organic solvents (e.g., methanol, acetonitrile (B52724), formic acid) of LC-MS grade
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation and Extraction:
-
Thaw plasma or serum samples on ice.
-
To a known volume of sample (e.g., 500 µL), add the internal standard (TXB2-d4) to a final concentration within the calibration range.
-
Precipitate proteins by adding a cold organic solvent (e.g., 3 volumes of acetone (B3395972) or acetonitrile), vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. Condition the SPE cartridge according to the manufacturer's instructions. Load the sample, wash with a weak solvent to remove interferences, and elute the TXB2 with a stronger organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte from other components using a C18 reversed-phase column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify TXB2 and its internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard should be used for high selectivity.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of TXB2 in the samples from the calibration curve.
-
Conclusion
The measurement of thromboxane B2 is a critical step in evaluating the efficacy of thromboxane synthase inhibitors like this compound. Both ELISA and LC-MS/MS are powerful techniques for this purpose, with the choice of method depending on the required sensitivity, specificity, and available resources. The provided protocols offer a foundational guide for researchers. However, it is essential to validate the chosen method and adhere to the specific instructions of any commercial kits used. The conflicting reports on the effect of this compound on plasma TXB2 levels underscore the importance of carefully controlled studies and thorough data analysis in pharmacodynamic assessments.
References
- 1. The effect of a thromboxane synthetase inhibitor, this compound, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: A double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound examined for platelet inhibition effect in an artificial circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of this compound, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Dazoxiben Hydrochloride vs. Dazoxiben Free Base: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between different forms of an active pharmaceutical ingredient (API) is critical for experimental design, data interpretation, and formulation development. This document provides a detailed comparison of Dazoxiben Hydrochloride and this compound Free Base, offering insights into their physicochemical properties, biological activity, and recommended experimental protocols.
This compound is a potent and selective inhibitor of thromboxane (B8750289) A2 synthase, the enzyme responsible for the production of thromboxane A2 (TXA2), a key mediator of platelet aggregation and vasoconstriction. While the hydrochloride salt is the most commonly used form in research and clinical studies due to its enhanced solubility and stability, the free base form may be encountered or preferred in specific experimental contexts. This document aims to provide a comprehensive guide to aid researchers in selecting the appropriate form of this compound and in designing robust experimental protocols.
Physicochemical Properties: A Comparative Overview
While direct comparative studies detailing the physicochemical properties of this compound hydrochloride versus its free base are not extensively available in the public domain, general principles of salt formation for amine-containing compounds allow for informed inferences. Hydrochloride salts of basic drugs are typically more crystalline, stable, and exhibit higher aqueous solubility compared to their corresponding free base forms.
Table 1: Physicochemical Properties of this compound Hydrochloride and Inferred Properties of this compound Free Base
| Property | This compound Hydrochloride | This compound Free Base (Inferred) | Key Considerations for Researchers |
| Molecular Formula | C₁₂H₁₃ClN₂O₃ | C₁₂H₁₂N₂O₃ | The addition of HCl increases the molecular weight of the salt form. |
| Molecular Weight | 268.70 g/mol | 232.24 g/mol | Molar concentrations should be calculated based on the specific form used. |
| Aqueous Solubility | Soluble | Poorly soluble | The hydrochloride salt is recommended for most aqueous-based assays. The free base may require the use of organic co-solvents or formulation strategies to achieve desired concentrations. |
| Solubility in Organic Solvents | Soluble in DMSO | Expected to be more soluble in non-polar organic solvents compared to the hydrochloride salt. | The choice of solvent will depend on the experimental setup and the desired final concentration. |
| Stability | Generally more stable as a solid and in solution. | Potentially less stable, especially in acidic environments where it can convert to the salt form. | Proper storage conditions are crucial. For the free base, protection from acidic vapors is recommended. |
| Hygroscopicity | May be hygroscopic. | Likely less hygroscopic than the hydrochloride salt. | Store in a desiccated environment. |
Biological Activity: Thromboxane Synthase Inhibition
This compound functions by competitively inhibiting thromboxane synthase, thereby reducing the production of TXA2. This leads to a decrease in platelet aggregation and vasoconstriction. The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) for thromboxane B2 (TXB2) production, the stable metabolite of TXA2. The available data primarily pertains to this compound hydrochloride.
Table 2: In Vitro Inhibitory Activity of this compound Hydrochloride
| Assay | System | IC50 | Reference |
| Thromboxane B2 (TXB2) Production | Clotting human whole blood | 0.3 µM[1] | [1] |
| Thromboxane B2 (TXB2) Production | Rat whole blood | 0.32 µM[1] | [1] |
| Thromboxane B2 (TXB2) Production | Rat kidney glomeruli | 1.60 µM[1] |
It is important to note that while the free base is the active moiety that interacts with the enzyme, the hydrochloride salt readily dissociates in solution to yield the same active form. Therefore, the intrinsic biological activity of both forms is expected to be identical on a molar basis, provided they are fully solubilized. The primary difference in experimental outcomes would likely arise from disparities in solubility and bioavailability.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These protocols are primarily based on the use of this compound hydrochloride due to its favorable solubility profile.
Thromboxane Synthase Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory effect of this compound on thromboxane synthase activity by measuring the production of TXB2.
Materials:
-
This compound hydrochloride
-
Platelet-rich plasma (PRP) or washed platelets
-
Arachidonic acid (agonist)
-
Phosphate-buffered saline (PBS)
-
Enzyme immunoassay (EIA) kit for TXB2
-
Microplate reader
Protocol:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO or ethanol). Serially dilute the stock solution with PBS to obtain a range of working concentrations.
-
Platelet Preparation: Prepare PRP from fresh whole blood by centrifugation. To obtain washed platelets, further process the PRP by washing and resuspending the platelets in a suitable buffer.
-
Incubation: In a microplate, add the prepared platelet suspension. Add the this compound working solutions or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Agonist Stimulation: Initiate the reaction by adding arachidonic acid to each well to a final concentration that elicits a submaximal TXB2 production.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), terminate the reaction by adding a stopping reagent or by placing the plate on ice.
-
TXB2 Measurement: Centrifuge the plate to pellet the platelets. Collect the supernatant and measure the TXB2 concentration using a commercial EIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TXB2 concentration against the logarithm of the this compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Note on using this compound Free Base: If using the free base, ensure complete solubilization in the stock solvent. Due to its lower aqueous solubility, precipitation may occur upon dilution into the aqueous assay buffer. It may be necessary to use a co-solvent system or a formulation approach to maintain solubility.
Platelet Aggregation Assay
This protocol outlines the use of light transmission aggregometry (LTA) to assess the effect of this compound on platelet aggregation.
Materials:
-
This compound hydrochloride
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., arachidonic acid, ADP, collagen)
-
Saline
-
Light transmission aggregometer
Protocol:
-
Preparation of Platelet Samples: Prepare PRP and PPP from fresh citrated whole blood by differential centrifugation. Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Instrument Setup: Set up the aggregometer according to the manufacturer's instructions. Use PPP to set the 100% aggregation baseline and PRP for the 0% baseline.
-
Incubation with this compound: Pipette PRP into the aggregometer cuvettes with a stir bar. Add the desired concentration of this compound hydrochloride solution or vehicle control and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Induction of Aggregation: Add the platelet agonist to the cuvette to induce aggregation.
-
Data Acquisition: Record the change in light transmission over time until a maximal aggregation response is achieved.
-
Data Analysis: Determine the percentage of maximal aggregation for each condition. To determine the IC50, perform a dose-response study and plot the percentage inhibition of aggregation against the this compound concentration.
Note on using this compound Free Base: Similar to the thromboxane synthase assay, ensure the free base is fully dissolved and remains in solution throughout the experiment.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental process is crucial for a comprehensive understanding.
Caption: this compound's mechanism of action in the arachidonic acid cascade.
Caption: A generalized workflow for in vitro experiments with this compound.
Conclusion
This compound hydrochloride is the preferred form for most experimental applications due to its superior aqueous solubility and stability. Researchers should be mindful of the differences in molecular weight when preparing solutions of the hydrochloride salt versus the free base to ensure accurate molar concentrations. While the intrinsic biological activity of both forms is expected to be the same, the practical aspects of solubility can significantly impact experimental outcomes. The provided protocols and diagrams serve as a guide for researchers to design and execute robust studies to investigate the effects of this compound on the thromboxane pathway. When direct comparative data is unavailable, a thorough understanding of the fundamental physicochemical differences between salt and free base forms is essential for sound scientific practice.
References
In Vivo Experimental Design for Dazoxiben Pharmacology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazoxiben is a potent and selective inhibitor of thromboxane (B8750289) A2 synthase, the enzyme responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) to thromboxane A2 (TXA2).[1][2] TXA2 is a powerful mediator of platelet aggregation and vasoconstriction, playing a crucial role in hemostasis and thrombosis.[3][4] By inhibiting TXA2 synthesis, this compound reduces platelet aggregation and vasoconstriction.[5] A unique aspect of its mechanism is the potential redirection of the PGH2 substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. This dual action makes this compound a person of interest for therapeutic applications in cardiovascular diseases, including thrombosis and Raynaud's syndrome.
These application notes provide detailed protocols for the in vivo evaluation of this compound's pharmacological effects in preclinical animal models, focusing on its anti-thrombotic and anti-vasoconstrictive properties.
Mechanism of Action: Thromboxane A2 Signaling Pathway
The following diagram illustrates the arachidonic acid cascade, highlighting the role of thromboxane A2 and the mechanism of action of this compound.
Caption: this compound inhibits Thromboxane Synthase, blocking TXA2 production.
Experimental Protocols
Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Rats
This model is used to evaluate the anti-thrombotic efficacy of this compound by inducing endothelial injury and subsequent thrombus formation.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl3) solution (e.g., 50% in distilled water)
-
Filter paper discs (2 mm diameter)
-
Doppler flow probe
-
Surgical instruments
-
Saline
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position. Make a midline cervical incision to expose the right common carotid artery.
-
Drug Administration: Administer this compound or vehicle orally by gavage. The timing of administration relative to thrombosis induction should be determined by pharmacokinetic studies (see Data Presentation section).
-
Thrombosis Induction: After a predetermined time following drug administration, carefully dissect the carotid artery from the surrounding tissue. Place a Doppler flow probe proximally to the injury site to monitor blood flow. Apply a 2 mm filter paper disc saturated with 50% FeCl3 solution to the adventitial surface of the carotid artery for 10 minutes.
-
Monitoring: Continuously monitor carotid artery blood flow using the Doppler flow probe. The time to occlusion (TTO) is defined as the time from FeCl3 application to the cessation of blood flow.
-
Data Analysis: Compare the TTO between the this compound-treated and vehicle-treated groups. A significant prolongation of TTO in the this compound group indicates anti-thrombotic activity.
Tail Transection Bleeding Time Assay in Mice
This assay assesses the effect of this compound on hemostasis by measuring the time to cessation of bleeding after a standardized tail injury.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle
-
Anesthetic
-
Scalpel or sharp blade
-
50 ml conical tube with saline at 37°C
-
Filter paper
Procedure:
-
Animal Preparation and Drug Administration: Anesthetize the mouse. Administer this compound or vehicle orally.
-
Bleeding Induction: After the appropriate absorption time, transect the tail 3 mm from the tip with a sharp scalpel.
-
Bleeding Time Measurement: Immediately immerse the tail in the pre-warmed saline. Start a stopwatch and measure the time until bleeding stops completely for at least 30 seconds. If bleeding does not stop within a predetermined cutoff time (e.g., 20 minutes), the experiment is terminated.
-
Blood Loss Measurement (Optional): The amount of blood loss can be quantified by measuring the hemoglobin content of the saline or by weighing the filter paper used to blot the tail.
-
Data Analysis: Compare the bleeding time between the this compound and vehicle groups. A prolonged bleeding time suggests an impairment of hemostasis.
In Situ Hindlimb Perfusion Model for Vasoconstriction in Rats
This model evaluates the effect of this compound on vasoconstrictor responses to adrenergic agonists.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle
-
Anesthetic
-
Perfusion pump
-
Pressure transducer
-
Vasoconstrictor agent (e.g., norepinephrine)
-
Krebs-Henseleit solution
Procedure:
-
Animal Preparation and Drug Administration: Anesthetize the rat. Administer this compound or vehicle.
-
Surgical Preparation: Expose the femoral artery and vein of one hindlimb. Cannulate the femoral artery for perfusion and the femoral vein for effluent collection. Ligate all major collateral vessels.
-
Perfusion: Perfuse the hindlimb at a constant flow rate with Krebs-Henseleit solution using a perfusion pump. Monitor the perfusion pressure continuously with a pressure transducer.
-
Vasoconstrictor Challenge: After a stabilization period, infuse a vasoconstrictor agent (e.g., norepinephrine) into the arterial line at a constant rate to induce a stable increase in perfusion pressure.
-
Data Analysis: Compare the magnitude of the vasoconstrictor response (increase in perfusion pressure) before and after this compound administration, and between this compound- and vehicle-treated animals. A reduction in the vasoconstrictor response indicates a vasodilatory effect of this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo pharmacology study of this compound.
Caption: General workflow for in vivo this compound pharmacology studies.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables to facilitate comparison between treatment groups.
Table 1: Pharmacokinetic Parameters of Selected Thromboxane Modulators in Animals
| Compound | Species | Route | Cmax | Tmax | Half-life (t1/2) | Bioavailability (%) | Reference |
| This compound | Rat | Oral | N/A | N/A | N/A | Well-absorbed | |
| This compound | Dog | Oral | N/A | N/A | N/A | Well-absorbed | |
| Flunixin | Dog | Oral (1.1 mg/kg) | 4.57 ± 1.12 µg/ml | N/A | N/A | N/A | |
| Diazepam | Rat | IP (5 mg/kg) | N/A | < 5 min | 0.88 h | N/A | |
| Diazepam | Dog | IV (2 mg/kg) | N/A | N/A | 3.2 h | N/A | |
| Diazepam | Dog | Oral (2 mg/kg) | N/A | N/A | N/A | 74-100% |
N/A: Not Available in the reviewed literature. It is highly recommended to perform pilot pharmacokinetic studies for this compound in the selected animal model to determine the optimal timing for the pharmacology experiments.
Table 2: Exemplary this compound Dosing in Preclinical Studies
| Species | Model | Route | Dose Range | Effect | Reference |
| Rat | Toxicity | Oral | Up to 400 mg/kg/day | No adverse effects on fertility or embryogenesis | |
| Dog | Toxicity | Oral | Up to 300 mg/kg/day | No evidence of toxicity | |
| Human | Platelet Aggregation | Oral | 100 mg | Reduced collagen-induced platelet aggregation | |
| Human | Vasoconstriction | Oral | N/A | Abolished cold-induced forearm vasoconstriction |
Table 3: Key Endpoints for In Vivo Pharmacology Studies of this compound
| Experimental Model | Primary Endpoint | Secondary Endpoints |
| FeCl3-Induced Thrombosis | Time to Occlusion (TTO) | Thrombus weight, histological analysis of the thrombus |
| Tail Transection Bleeding | Bleeding Time | Blood loss volume |
| Hindlimb Perfusion | Change in Perfusion Pressure | Dose-response curve to vasoconstrictor |
Conclusion
The provided protocols and application notes offer a comprehensive framework for the in vivo investigation of this compound's pharmacology. The selection of the appropriate animal model and the careful design of the experimental protocol, including dose selection and timing based on pharmacokinetic principles, are critical for obtaining reliable and translatable data. The use of standardized models and clear endpoint measurements will facilitate the characterization of this compound's therapeutic potential in thrombotic and vasospastic disorders.
References
- 1. Comparative pharmacokinetics of benzodiazepines in dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Pharmacokinetics and bioavailability of midazolam after intravenous, subcutaneous, intraperitoneal and oral administration under a chronic food-limited regimen: relating DRL performance to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
Troubleshooting & Optimization
Dazoxiben solubility issues in aqueous buffer solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with dazoxiben (B1663000) in aqueous buffer solutions.
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound solutions for experimental use.
Problem 1: this compound hydrochloride does not fully dissolve in my aqueous buffer.
-
Question: I've added this compound hydrochloride to my phosphate-buffered saline (PBS) at pH 7.4, but I'm observing particulate matter, indicating incomplete dissolution. What could be the cause and how can I fix it?
-
Answer: The limited aqueous solubility of this compound can be a challenge. This compound is a weakly acidic compound with a basic imidazole (B134444) moiety. Its solubility is highly dependent on the pH of the solution.
-
pH Adjustment: this compound contains a benzoic acid group (pKa ~4.36) and an imidazole group (pKa of the protonated form ~6.49)[1][2].
-
At pH values below its acidic pKa, the carboxyl group is protonated, reducing its contribution to water solubility.
-
At pH values above its basic pKa, the imidazole ring is deprotonated and less polar.
-
Therefore, solubility is expected to be lowest in the mid-pH range and increase in acidic or basic conditions. For neutral buffers like PBS (pH 7.4), you may be near the point of minimum solubility.
-
Recommendation: Try adjusting the pH of your buffer. Lowering the pH to below 4 or increasing it above 8 may improve solubility. However, be mindful of the pH stability of this compound and the requirements of your experiment.
-
-
Co-solvents: If altering the pH is not an option for your experimental setup, the use of co-solvents is a common and effective technique to enhance the solubility of poorly soluble drugs[3][4][5].
-
Recommendation: Prepare a stock solution of this compound hydrochloride in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Subsequently, dilute this stock solution into your aqueous buffer. It is crucial to use fresh, anhydrous DMSO as absorbed moisture can reduce its solvating power. Be aware that high concentrations of organic solvents can affect cellular assays. A final DMSO concentration of less than 1% is generally recommended for in vitro experiments.
-
-
Sonication and Heating: Mechanical agitation can aid in the dissolution process.
-
Recommendation: Gentle sonication or warming of the solution can help dissolve the compound. However, prolonged exposure to heat should be avoided until the thermal stability of this compound in your specific buffer is known. If precipitation occurs, heating and/or sonication can be used to aid dissolution.
-
-
Problem 2: My this compound solution appears cloudy or forms a precipitate over time.
-
Question: I successfully dissolved this compound in my buffer, but after a short period, it became cloudy, or a precipitate formed. Why is this happening and what can I do?
-
Answer: This issue often points to either supersaturation and subsequent precipitation or chemical instability of this compound in the aqueous environment.
-
Supersaturation: When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, a supersaturated solution can form. This state is thermodynamically unstable, and the compound may precipitate out over time.
-
Recommendation:
-
Prepare fresh solutions immediately before use.
-
Avoid preparing large volumes of diluted solutions that will be stored for extended periods.
-
Consider using a lower final concentration of this compound if your experimental design allows.
-
-
-
Chemical Instability: this compound, like other molecules with imidazole and ester-like linkages, may be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.
-
Recommendation:
-
Store stock solutions at -20°C or -80°C to minimize degradation.
-
For aqueous solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, keep the solution on ice and protected from light.
-
Conduct a preliminary stability study in your chosen buffer by analyzing the solution for degradation products over your experimental timeframe using a suitable analytical method like HPLC.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound hydrochloride in water?
A1: The predicted water solubility of this compound hydrochloride is approximately 1.28 mg/mL. However, this can be significantly influenced by the pH and composition of the aqueous medium. Another source indicates a solubility of at least 100 mg/mL in water for this compound hydrochloride, though the conditions are not specified. Given this discrepancy, empirical determination in your specific buffer is recommended.
Q2: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound hydrochloride. A solubility of up to 54 mg/mL has been reported in DMSO. Ethanol is another potential solvent, with a reported solubility of 4 mg/mL. When using DMSO, ensure it is of high purity and anhydrous, as it is hygroscopic, and absorbed water can affect solubility.
Q3: How does pH affect the solubility of this compound?
A3: this compound is an amphoteric molecule, containing both a weakly acidic carboxylic acid group (pKa ≈ 4.36) and a weakly basic imidazole group (pKa ≈ 6.49). This means its charge, and therefore its solubility in aqueous solutions, is highly dependent on pH.
-
In acidic solutions (pH < 4): The imidazole group is protonated (positively charged), and the carboxylic acid is largely in its neutral form. The positive charge on the imidazole ring generally increases water solubility.
-
In neutral solutions (pH ≈ 6.5-7.5): A significant portion of the molecules may exist as a zwitterion or in a less soluble, neutral form, potentially leading to lower solubility.
-
In basic solutions (pH > 8): The carboxylic acid group is deprotonated (negatively charged), and the imidazole group is in its neutral form. The negative charge on the carboxylate group generally increases water solubility.
Q4: Are there any known stability issues with this compound in aqueous solutions?
Data Presentation
Table 1: Physicochemical Properties of this compound and this compound Hydrochloride
| Property | This compound | This compound Hydrochloride | Reference(s) |
| Molecular Formula | C₁₂H₁₂N₂O₃ | C₁₂H₁₃ClN₂O₃ | |
| Molecular Weight | 232.24 g/mol | 268.70 g/mol | |
| pKa (Strongest Acidic) | 4.36 | 4.36 | |
| pKa (Strongest Basic) | 6.49 | 6.49 |
Table 2: Reported Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference(s) |
| Water | 1.28 mg/mL (predicted) | |
| Water | ≥ 100 mg/mL | |
| DMSO | 54 mg/mL | |
| DMSO | 25 mg/mL (requires sonication) | |
| Ethanol | 4 mg/mL |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Aqueous Buffer (Shake-Flask Method)
This protocol is adapted from standard methods for determining equilibrium solubility.
Materials:
-
This compound hydrochloride powder
-
Aqueous buffer of desired pH (e.g., phosphate, citrate, acetate)
-
Calibrated pH meter
-
Orbital shaker with temperature control
-
Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Validated analytical method for this compound quantification (e.g., HPLC-UV)
-
Vials with screw caps
Procedure:
-
Add an excess amount of this compound hydrochloride powder to a vial containing a known volume of the aqueous buffer (e.g., 1-5 mL). The presence of undissolved solid is necessary to ensure saturation.
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
After agitation, allow the samples to stand to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant. To separate the dissolved drug from any remaining solid particles, either centrifuge the aliquot at high speed (e.g., 10,000 x g for 10 minutes) and collect the supernatant, or filter the aliquot through a 0.22 µm filter.
-
Measure the pH of the resulting saturated solution to ensure it has not changed significantly.
-
Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
The determined concentration represents the equilibrium solubility of this compound in that specific buffer at the tested temperature.
Protocol 2: Preparation of a this compound Hydrochloride Working Solution using a Co-solvent
This protocol provides a general method for preparing a this compound working solution for in vitro experiments.
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Sterile aqueous buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the required amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex or sonicate gently until the powder is completely dissolved. This stock solution can be stored at -20°C or -80°C for extended periods.
-
-
Prepare the Final Working Solution:
-
On the day of the experiment, thaw the stock solution.
-
Perform a serial dilution of the stock solution into the aqueous buffer to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize the risk of precipitation.
-
The final concentration of DMSO in the working solution should be kept as low as possible (ideally <1%) to avoid solvent effects in the experiment.
-
Mandatory Visualizations
This compound's Mechanism of Action in the Thromboxane A₂ Signaling Pathway
Caption: this compound inhibits Thromboxane A₂ Synthase, blocking TXA₂ production.
Troubleshooting Workflow for this compound Dissolution Issues
Caption: A logical workflow for resolving this compound dissolution problems.
References
Dazoxiben Optimization: A Technical Support Guide for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Dazoxiben for cell culture experiments. The information is presented in a direct question-and-answer format to address common issues and streamline troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of thromboxane (B8750289) A2 synthase (TXA2S), an enzyme in the arachidonic acid metabolic pathway.[1] By blocking this enzyme, this compound prevents the conversion of prostaglandin (B15479496) H2 (PGH2) into thromboxane A2 (TXA2).[2] TXA2 is a lipid mediator involved in various physiological processes, including platelet aggregation and smooth muscle contraction.[3][4] Its inhibition is a key target in various research areas.
Q2: How should I dissolve and store this compound for cell culture experiments?
A2: Proper dissolution and storage are critical for experimental consistency. This compound hydrochloride is soluble in aqueous solutions and organic solvents like DMSO. For cell culture, it is best to prepare a high-concentration stock solution in sterile DMSO, which can be stored in aliquots to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility and Storage of this compound Hydrochloride
| Parameter | Recommendation | Source |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [5] |
| Stock Concentration | 10-50 mM | General Practice |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C for up to 1 year. | |
| Working Dilutions | Dilute fresh from stock solution into cell culture medium for each experiment. | General Practice |
| Final DMSO Concentration | Keep final DMSO concentration in culture medium below 0.5%, ideally ≤0.1%. |
Q3: What is a recommended starting concentration for this compound in a new cell line?
A3: The optimal concentration of this compound is highly cell-type dependent. A broad dose-response experiment is the best starting point. Based on published IC50 values in other biological systems (e.g., 0.3 µM in human whole blood), a wide range finding experiment is recommended. It is generally advised that inhibitor concentrations above 10 µM may lead to off-target effects.
Data Presentation
Table 2: Recommended Starting Concentrations for Range-Finding Experiments
| Cell Type Context | Suggested Concentration Range | Rationale |
| Initial Screening (Naive Cell Line) | 0.1 µM - 20 µM | Covers the known biochemical IC50 and extends into a range where potential off-target or cytotoxic effects might be observed. |
| Platelet-Derived or Endothelial Cells | 0.05 µM - 5 µM | These cells are expected to be more sensitive to TXA2S inhibition; a lower range is appropriate. |
| Cancer Cell Lines | 0.5 µM - 25 µM | Cancer cell lines can have varied responses; a slightly higher range may be needed to see an effect on proliferation or other endpoints. |
Q4: How long should I incubate my cells with this compound?
A4: The ideal incubation time depends on the biological question and the endpoint being measured. For signaling studies (e.g., measuring downstream protein phosphorylation), short incubation times of 30 minutes to 6 hours may be sufficient. For cell viability or proliferation assays, longer incubation times such as 24, 48, or 72 hours are standard. It is crucial to perform a time-course experiment to determine the optimal duration for your specific assay.
Troubleshooting Guide
Q5: I am not observing any effect from this compound treatment. What are the possible causes and solutions?
A5: This is a common issue when working with a new inhibitor or cell line. Several factors could be responsible.
-
Possible Cause 1: Suboptimal Concentration. The concentrations used may be too low for your specific cell type.
-
Solution: Perform a broad dose-response experiment, testing concentrations up to 25 µM. Ensure your positive controls are working to validate the assay itself.
-
-
Possible Cause 2: Low Target Expression. The cell line may not express sufficient levels of thromboxane synthase (TXA2S) for this compound to have a measurable effect on your chosen endpoint.
-
Solution: Verify TXA2S expression in your cell line using methods like Western Blot or qPCR. If expression is low or absent, consider using a cell line known to have a functional thromboxane pathway.
-
-
Possible Cause 3: Compound Inactivity. The this compound stock solution may have degraded.
-
Solution: Prepare a fresh stock solution from powder. Avoid multiple freeze-thaw cycles by storing the stock in small aliquots.
-
-
Possible Cause 4: Redundant Pathways. The biological process you are measuring may be regulated by pathways that compensate for the inhibition of TXA2 synthesis.
-
Solution: Investigate the underlying biology of your system. Consider combining this compound with an inhibitor of a parallel pathway to unmask an effect.
-
Mandatory Visualization
Caption: Troubleshooting workflow for a lack of this compound effect.
Q6: I am observing high levels of cell death even at low this compound concentrations. What should I do?
A6: Unexpected cytotoxicity can confound results and indicates an overly narrow therapeutic window for your specific cell line.
-
Possible Cause 1: Off-Target Toxicity. At higher concentrations, all small molecules can have off-target effects that may induce cell death.
-
Solution: Lower the concentration range significantly. Focus your experiments on concentrations at or below the biochemical IC50 (e.g., 0.1 µM to 1 µM). Determine the cytotoxic IC50 and ensure your experimental concentrations are well below this value.
-
-
Possible Cause 2: Solvent Toxicity. The final concentration of DMSO in your culture medium may be too high.
-
Solution: Ensure the final DMSO concentration is consistently at or below 0.1% in all wells, including controls. Prepare an intermediate dilution of your this compound stock in culture medium to minimize the volume of DMSO added to the cells.
-
-
Possible Cause 3: High Cellular Sensitivity. The cell line may be exquisitely dependent on the thromboxane pathway for survival, making it highly sensitive to inhibition.
-
Solution: Shorten the incubation time. A shorter exposure may be sufficient to inhibit the target without triggering widespread cell death.
-
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration with a Cell Viability Assay (MTT)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
Target cells in logarithmic growth phase
-
This compound Hydrochloride
-
Anhydrous DMSO
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for attachment.
-
Compound Preparation: Prepare a 2X working concentration series of this compound in complete medium by serially diluting the DMSO stock. For a range of 0.1 µM to 20 µM, you would prepare 2X solutions from 0.2 µM to 40 µM. Include a vehicle control (medium with DMSO at the highest concentration used).
-
Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions or vehicle control. This brings the final volume to 100 µL and the compound to the desired 1X concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the crystals. Incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability) and plot the percent viability against the log of this compound concentration to determine the IC50 value using non-linear regression.
Data Presentation
Table 3: Example Dose-Response Data for this compound on "Cell Line X" (48h Incubation)
| This compound (µM) | Average Absorbance (570nm) | % Viability (Normalized to Vehicle) |
| 0 (Vehicle) | 1.250 | 100% |
| 0.1 | 1.235 | 98.8% |
| 0.5 | 1.150 | 92.0% |
| 1.0 | 0.980 | 78.4% |
| 2.5 | 0.630 | 50.4% |
| 5.0 | 0.350 | 28.0% |
| 10.0 | 0.150 | 12.0% |
| 20.0 | 0.080 | 6.4% |
| Calculated IC50 | ~2.48 µM |
Mandatory Visualization
References
- 1. The effects of this compound, an inhibitor of thromboxane synthetase, on cold-induced forearm vasoconstriction and platelet behaviour in different individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of this compound, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of thromboxane A2 synthesis in human platelets by coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Dazoxiben's In Vivo Efficacy
Welcome to the technical support center for Dazoxiben. This resource is designed for researchers, scientists, and drug development professionals to address the variable in vivo efficacy often encountered during experimentation with this thromboxane (B8750289) synthase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and informative visualizations to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the enzyme thromboxane synthase (thromboxane-A synthase).[1][2][3] By blocking this enzyme, this compound prevents the conversion of prostaglandin (B15479496) H2 (PGH2) into thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[4][5]
Q2: Why am I observing inconsistent or weak effects of this compound in my in vivo experiments?
A2: The variable efficacy of this compound is a known issue and is primarily attributed to the "redirection" of prostaglandin endoperoxide metabolism. When thromboxane synthase is inhibited, the precursor molecule, PGH2, accumulates. This excess PGH2 can then be shunted towards other enzymatic pathways, leading to an increased production of other prostaglandins (B1171923) such as prostacyclin (PGI2), prostaglandin E2 (PGE2), prostaglandin D2 (PGD2), and prostaglandin F2α (PGF2α). The overall physiological effect then depends on the balance between the reduction in pro-aggregatory and vasoconstrictive TXA2 and the potential increase in both anti-aggregatory/vasodilatory (PGI2, PGD2) and pro-aggregatory/vasodilatory (PGE2) prostaglandins. This balance can vary significantly between different species, tissues, and even individuals.
Q3: Can the redirection of prostaglandin metabolism completely counteract the effect of this compound?
A3: In some cases, yes. If the redirection of PGH2 metabolism predominantly favors the production of pro-aggregatory prostaglandins like PGE2, it can partially or fully counteract the intended anti-platelet effect of reducing TXA2. The net outcome is a complex interplay of these newly synthesized prostaglandins on platelet and vascular receptors.
Q4: Are there known inter-individual differences in response to this compound?
A4: Yes, studies in humans have shown that the response to this compound can vary between individuals. This variability is thought to be due to differences in individual prostaglandin profiles and receptor sensitivity. Some individuals may be "responders," showing a significant inhibition of platelet aggregation, while others are "non-responders". Genetic variations in the thromboxane synthase enzyme itself could also contribute to differing responses.
Q5: How does the in vivo inhibition of thromboxane synthesis correlate with ex vivo measurements?
A5: There can be a significant discrepancy between the inhibition of thromboxane production measured ex vivo (e.g., in a blood sample) and the actual in vivo effect. Platelets have a large capacity to generate TXA2, and even a substantial inhibition of this capacity ex vivo may not be sufficient to prevent significant TXA2 production at a localized site of vascular injury in vivo. Therefore, it is crucial to assess in vivo markers of thromboxane activity for a more accurate picture of this compound's efficacy.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Lack of expected anti-platelet or vasodilatory effect. | 1. Prostaglandin Redirection: Increased production of pro-aggregatory prostaglandins (e.g., PGE2) is counteracting the effect of reduced TXA2. | - Measure a panel of prostaglandins (TXB2, 6-keto-PGF1α, PGE2, PGD2) in plasma or urine to assess the metabolic shift. - Consider co-administration with a broad-spectrum prostaglandin receptor antagonist to dissect the effects. |
| 2. Insufficient Dose: The administered dose may not be high enough to achieve complete inhibition of thromboxane synthase in the target tissue. | - Perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. - Refer to the provided dosage tables for guidance. | |
| 3. Individual Variability: The specific animal or subject may be a "non-responder" due to its unique prostaglandin metabolism profile. | - Increase the sample size of your study to account for individual variability. - If possible, phenotype animals based on their baseline prostaglandin levels before initiating the experiment. | |
| Inconsistent results between experiments. | 1. Differences in Animal Model: Pharmacokinetics and metabolism of this compound can vary between species. | - Ensure you are using a consistent animal model (species, strain, age, sex). - Be aware that dose conversion between species is not always linear and should be done carefully. |
| 2. Formulation and Administration: Poor solubility or inconsistent administration of this compound can lead to variable absorption and bioavailability. | - Ensure this compound is properly formulated for the chosen route of administration. - Standardize the administration technique (e.g., gavage, IV injection) to ensure consistent delivery. | |
| 3. Timing of Measurement: The timing of sample collection relative to this compound administration is critical for observing the peak effect. | - Conduct a time-course experiment to determine the optimal time point for measuring the desired endpoint after this compound administration. | |
| Unexpected pro-aggregatory or vasoconstrictive effects. | 1. Predominant PGE2 Production: The redirection of PGH2 metabolism is strongly favoring the synthesis of the pro-aggregatory prostaglandin PGE2. | - Quantify PGE2 levels to confirm this hypothesis. - Investigate the use of a selective EP3 receptor antagonist in combination with this compound. |
| 2. Off-Target Effects: Although this compound is considered a selective thromboxane synthase inhibitor, off-target effects at high concentrations cannot be entirely ruled out. | - Use the lowest effective dose determined from your dose-response studies. - Include appropriate vehicle controls in all experiments. |
Quantitative Data
Table 1: In Vitro and Ex Vivo Efficacy of this compound
| Parameter | Species | System | Value | Reference |
| IC50 (TXB2 production) | Human | Clotting whole blood | 0.3 µg/mL | |
| IC50 (TXB2 production) | Rat | Whole blood | 0.32 µg/mL | |
| IC50 (TXB2 production) | Rat | Kidney glomeruli | 1.60 µg/mL |
Table 2: this compound Dosage Regimens in In Vivo Studies
| Species | Route of Administration | Dosage | Study Context | Reference |
| Human | Oral | 1.5 and 3.0 mg/kg | Ex vivo prostaglandin redirection study | |
| Human | Oral | 400 mg daily | Antipyrine metabolism study | |
| Human | Oral | 400 mg daily | Raynaud's syndrome clinical trial | |
| Rat | Intravenous | 30 mg/kg | Endotoxin shock model | |
| Rat | Oral | Up to 300 mg/kg/day | 6-month toxicity study | |
| Dog | Oral | Up to 300 mg/kg/day | 6-month toxicity study | |
| Dog | Intravenous | 2.5 mg/kg | Coronary artery stenosis model | |
| Rabbit | Oral | Up to 400 mg/kg/day | Fertility and developmental toxicity study |
Disclaimer: The dosages listed above are for informational purposes only. Researchers should perform their own dose-response studies to determine the optimal dosage for their specific experimental model and conditions.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is well-mixed before each administration.
-
Animal Handling and Restraint: Gently handle the rat to minimize stress. Restrain the animal firmly but gently, holding the head and neck to prevent movement.
-
Gavage Administration:
-
Measure the appropriate volume of the this compound suspension based on the animal's body weight.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly administer the suspension.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring: Monitor the animal for any signs of distress, such as labored breathing or regurgitation. Return the animal to its cage and observe its behavior.
-
Control Group: Administer the vehicle alone to a control group of animals using the same procedure.
Protocol 2: Measurement of Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2) in Rat Plasma by ELISA
Materials:
-
ELISA kits for TXB2 and PGE2
-
Blood collection tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin)
-
Centrifuge
-
Pipettes and tips
-
Microplate reader
Procedure:
-
Sample Collection:
-
At the desired time point after this compound administration, anesthetize the rat.
-
Collect blood via cardiac puncture or from a cannulated vessel into pre-chilled tubes containing anticoagulant and a cyclooxygenase inhibitor. The inhibitor is crucial to prevent ex vivo prostaglandin synthesis.
-
-
Plasma Preparation:
-
Immediately after collection, gently invert the blood tubes to mix.
-
Centrifuge the blood at 1000-2000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
-
Sample Storage: Assay the plasma immediately or store it at -80°C for later analysis. Avoid repeated freeze-thaw cycles.
-
ELISA Procedure:
-
Follow the specific instructions provided with the commercial ELISA kits for TXB2 and PGE2.
-
Briefly, this will involve:
-
Preparing standards and samples.
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a horseradish peroxidase (HRP)-conjugated tracer.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of TXB2 and PGE2 in the samples by interpolating their absorbance values from the standard curve.
-
Correct for any dilution factors used during sample preparation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism and the redirection of prostaglandin metabolism.
Caption: A typical experimental workflow for assessing this compound efficacy in vivo.
Caption: A logical approach to troubleshooting variable this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a prototype inhibitor of thromboxane synthesis, has little toxicity in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane synthetase inhibitors differentially antagonize thromboxane receptors in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dazoxiben Stability for In Vitro Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Dazoxiben for long-term in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound hydrochloride is soluble in both DMSO and water. For long-term stability, it is recommended to prepare stock solutions in DMSO and store them in aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. Aqueous stock solutions should be prepared fresh before use.
Q2: How should I prepare working concentrations of this compound in cell culture media?
A2: To prepare working concentrations, dilute the DMSO stock solution directly into your pre-warmed cell culture medium. It is crucial to ensure the final DMSO concentration is not toxic to your specific cell line, typically below 0.5%. Thoroughly mix the solution to ensure homogeneity before adding it to your cells.
Q3: Is this compound stable in cell culture media at 37°C?
A3: While specific data on the long-term stability of this compound in cell culture media is limited, compounds with similar structures can be susceptible to degradation in aqueous environments at physiological temperature and pH.[1] Factors such as the composition of the media, pH, and exposure to light can influence stability. For experiments extending beyond 24 hours, it is advisable to assess the stability of this compound under your specific experimental conditions.
Q4: What are the potential degradation pathways for this compound?
A4: As an imidazole (B134444) derivative and a benzoic acid, this compound's potential degradation pathways could include hydrolysis of the ether linkage and oxidation of the imidazole ring.[2][3] The presence of reactive oxygen species (ROS) in the cell culture environment can contribute to oxidative degradation.[3] Photodegradation can also be a concern if solutions are exposed to light for extended periods.[4]
Q5: How often should I replace the cell culture medium containing this compound in a long-term experiment?
A5: To maintain a consistent concentration of the active compound, it is recommended to replace the medium with freshly prepared this compound every 24 to 48 hours. This is particularly important for longer-term experiments where compound degradation may become a significant factor.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting & Optimization |
| Decreased or inconsistent drug efficacy in experiments lasting several days. | 1. Compound Degradation: this compound may be degrading in the aqueous culture medium at 37°C. 2. Cellular Metabolism: Cells may be metabolizing the compound into less active forms. | 1. Increase Media Change Frequency: Replace the media with freshly prepared this compound every 24 hours. 2. Assess Drug Concentration: Use an analytical method like HPLC to measure the concentration of this compound in the culture supernatant over time. 3. Incorporate Stabilizers: Consider the addition of antioxidants to the culture medium. |
| High variability in experimental results between replicates. | Inconsistent this compound Concentration: This could be due to incomplete solubilization or degradation. | 1. Ensure Complete Solubilization: After diluting the DMSO stock into the media, vortex or invert the tube gently to ensure a homogenous solution. Visually inspect for any precipitate. 2. Protect from Light: Prepare and handle this compound solutions in a dark environment or use amber-colored tubes to minimize photodegradation. |
| Unexpected cytotoxicity observed. | 1. High DMSO Concentration: The final concentration of DMSO may be toxic to the cell line. 2. Degradation Products: Degradation products of this compound may have cytotoxic effects. | 1. Perform a Dose-Response Curve: Determine the optimal non-toxic concentration of both this compound and DMSO for your specific cell line. 2. Minimize Degradation: Follow the recommended procedures for solution preparation and media changes to reduce the formation of degradation products. |
| No observable effect of this compound. | Complete Degradation: The compound may have fully degraded before it could exert its effect. | 1. Confirm Stock Solution Activity: Test your this compound stock in a short-term functional assay to confirm its activity. 2. Optimize Dosing Schedule: For long-term experiments, consider more frequent media changes or a higher initial concentration (while monitoring for cytotoxicity). |
Data Summary
Table 1: this compound Solubility and Stock Solution Storage
| Solvent | Solubility | Recommended Storage | Duration |
| DMSO | ≥ 25 mg/mL | -20°C | 1 month |
| -80°C | 6 months | ||
| Water | ≥ 100 mg/mL | Prepare Fresh | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out a precise amount of this compound hydrochloride powder.
-
Dissolve the powder in high-purity DMSO to achieve a final concentration of 10 mM.
-
Gently vortex until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Pre-warm the desired volume of cell culture medium to 37°C.
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution 1:1000 into the pre-warmed medium to achieve a final concentration of 10 µM.
-
Ensure the final DMSO concentration is below the tolerance level of your cell line (e.g., <0.1%).
-
Mix the working solution thoroughly by gentle inversion before adding it to the cell cultures.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
-
Sample Preparation:
-
Prepare a working solution of this compound in your specific cell culture medium at the desired concentration.
-
Dispense the solution into multiple sterile, sealed containers and incubate them under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Prepare a control sample stored at -80°C (time point 0).
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove one container from the incubator.
-
Immediately freeze the sample at -80°C until analysis.
-
-
Sample Analysis (using HPLC):
-
Thaw the samples and the time point 0 control.
-
If necessary, perform a sample clean-up step (e.g., protein precipitation with acetonitrile) to remove media components that may interfere with the analysis.
-
Analyze the samples using a validated HPLC method with UV detection. A C18 column is often suitable for this type of compound. The mobile phase could consist of a gradient of acetonitrile (B52724) and water with a small amount of a modifier like formic acid to ensure good peak shape.
-
Quantify the peak area of this compound in each sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time point 0 control.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics and estimate the half-life of the compound under your experimental conditions.
-
Visualizations
Caption: this compound inhibits Thromboxane Synthase, blocking the production of Thromboxane A2.
Caption: Workflow for assessing the stability of this compound in cell culture medium.
Caption: Troubleshooting logic for addressing this compound stability issues in long-term experiments.
References
Addressing the limited antithrombotic effect of Dazoxiben alone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dazoxiben (B1663000), a selective thromboxane (B8750289) A2 synthase inhibitor. The information addresses the common challenge of its limited antithrombotic effect when used as a monotherapy and explores strategies to enhance its efficacy.
Frequently Asked Questions (FAQs)
Q1: Why does this compound alone exhibit a limited antithrombotic effect?
A1: this compound effectively inhibits thromboxane A2 (TXA2) synthase, the enzyme responsible for converting prostaglandin (B15479496) endoperoxides (PGG2/PGH2) into TXA2, a potent platelet aggregator and vasoconstrictor. However, this inhibition leads to the accumulation of PGH2. These accumulated endoperoxides can still act as weak agonists on thromboxane receptors, partially stimulating platelet activation. Furthermore, the excess PGH2 can be shunted towards the synthesis of other prostaglandins, such as PGD2 and PGE2, which have variable and sometimes pro-aggregatory effects on platelets. This redirection of the metabolic pathway can counteract the intended antiplatelet effect of TXA2 suppression.
Q2: What are the primary strategies to overcome the limited efficacy of this compound?
A2: The two main strategies to enhance the antithrombotic effect of this compound are:
-
Combination with a Cyclooxygenase (COX) Inhibitor: Co-administration with a COX inhibitor, most notably low-dose aspirin (B1665792), blocks the production of prostaglandin endoperoxides (PGG2/PGH2) from arachidonic acid. This prevents the accumulation of PGH2 and its subsequent conversion to other pro-aggregatory prostaglandins, thereby potentiating the antithrombotic effect.
-
Combination with a Thromboxane Receptor Antagonist: Combining this compound with a thromboxane receptor (TP) antagonist provides a dual blockade. While this compound inhibits the production of TXA2, the TP antagonist blocks the receptor, preventing activation by any residual TXA2 and, importantly, by the accumulated prostaglandin endoperoxides. This synergistic approach has been shown to be more effective than either agent alone.[1][2][3]
Q3: How does the response to this compound vary among individuals?
A3: Studies have shown that there can be inter-individual variability in the response to this compound, with some subjects being classified as "responders" and others as "non-responders".[4] In responders, this compound effectively inhibits platelet aggregation induced by arachidonic acid. In non-responders, platelet aggregation still occurs despite the inhibition of TXA2 synthesis. This difference may be due to variations in the sensitivity of platelets to the pro-aggregatory effects of accumulated prostaglandin endoperoxides or differences in the shunting of these endoperoxides to other prostaglandins.
Q4: What is the effect of this compound on prostacyclin (PGI2) levels?
A4: this compound has been observed to increase the formation of prostacyclin (measured as its stable metabolite, 6-keto-PGF1α). This is thought to occur because the accumulated prostaglandin endoperoxides from platelets can be utilized by endothelial cells, which contain prostacyclin synthase, to produce the potent anti-aggregatory and vasodilatory prostacyclin. This effect could contribute to the overall therapeutic potential of this compound.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Inconsistent inhibition of platelet aggregation with this compound alone in vitro. | Inter-individual differences in platelet sensitivity ("responder" vs. "non-responder"). | 1. Screen platelet donors to identify responders if consistent inhibition is required for the experimental model. 2. Consider co-incubation with a low concentration of a thromboxane receptor antagonist to block the effects of accumulated endoperoxides. |
| Suboptimal antithrombotic effect in animal models despite confirmed TXB2 inhibition. | Compensatory activation of platelets by accumulated prostaglandin endoperoxides. | 1. Co-administer a low dose of aspirin to inhibit cyclooxygenase and prevent endoperoxide accumulation. 2. Introduce a thromboxane receptor antagonist to the treatment regimen to block the downstream signaling of both TXA2 and endoperoxides. |
| Difficulty in demonstrating a significant prolongation of bleeding time with this compound alone. | The residual platelet activation by endoperoxides may be sufficient for primary hemostasis in some models. | 1. Use a more sensitive model of thrombosis that is highly dependent on TXA2. 2. Evaluate the combination of this compound with aspirin or a thromboxane receptor antagonist, which has been shown to have a more pronounced effect on bleeding time. |
| Variability in 6-keto-PGF1α measurements after this compound treatment. | The availability of prostacyclin synthase in the experimental system (e.g., presence of endothelial cells) is crucial for the conversion of platelet-derived endoperoxides. | 1. For in vitro experiments, consider co-culture systems with endothelial cells to better mimic the physiological environment. 2. In vivo, ensure consistent sampling and processing techniques to minimize ex vivo artifacts. |
Quantitative Data Summary
Table 1: Effect of this compound on Thromboxane B2 (TXB2) and 6-keto-PGF1α Production
| Treatment | TXB2 Production | 6-keto-PGF1α Production | Reference |
| This compound (in vivo) | Significantly reduced | Increased | |
| Aspirin (low dose, in vivo) | Significantly reduced | No significant change or slight decrease | |
| This compound + Aspirin (low dose) | Significantly reduced | - | |
| This compound (in vitro, clotting whole blood) | Almost totally inhibited | More than doubled | |
| Aspirin (in vitro, clotting whole blood) | Markedly reduced | Decreased by 95% |
Table 2: Effect of this compound on Platelet Aggregation
| Treatment | Agonist | Effect on Platelet Aggregation | Reference |
| This compound | Collagen | Reduced maximal rate of aggregation | |
| Aspirin | Collagen | Greater reduction in maximal rate of aggregation than this compound | |
| This compound | ADP | No effect on secondary aggregation | |
| Aspirin | ADP | Abolished secondary aggregation | |
| This compound + Aspirin | Arachidonic Acid, ADP, Adrenaline | Greater inhibitory effect than either drug alone | |
| This compound + Thromboxane Receptor Antagonist (BM 13.177) | Arachidonic Acid | Synergistic inhibition of aggregation |
Experimental Protocols
Collagen-Induced Platelet Aggregation Assay
Objective: To assess the effect of this compound, alone or in combination with other agents, on platelet aggregation induced by collagen.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Collagen solution (e.g., 1-10 µg/mL final concentration)
-
This compound solution (in appropriate vehicle)
-
Vehicle control (e.g., saline, DMSO)
-
Platelet aggregometer
-
Aggregometer cuvettes with stir bars
-
Pipettes
Procedure:
-
Prepare Platelet Suspension: Obtain fresh PRP or prepare washed platelets from whole blood. Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Pre-incubation: Pipette the platelet suspension into aggregometer cuvettes with stir bars. Add this compound or vehicle control and incubate at 37°C for a specified time (e.g., 5-15 minutes) with stirring.
-
Baseline Reading: Place the cuvette in the aggregometer and establish a baseline reading of light transmittance.
-
Induce Aggregation: Add a known concentration of collagen to the cuvette to initiate platelet aggregation.
-
Data Recording: Record the change in light transmittance over time (typically 5-10 minutes). The increase in light transmittance corresponds to platelet aggregation.
-
Analysis: Determine the maximal aggregation percentage and the area under the curve for each condition. Compare the results from this compound-treated samples to the vehicle control.
Thromboxane B2 (TXB2) Radioimmunoassay (RIA)
Objective: To quantify the inhibition of thromboxane A2 production by this compound by measuring its stable metabolite, TXB2.
Materials:
-
Plasma or serum samples from subjects treated with this compound or vehicle.
-
TXB2 RIA kit (containing TXB2 antibody, ¹²⁵I-labeled TXB2 tracer, and standards).
-
Gamma counter.
-
Centrifuge.
-
Vortex mixer.
Procedure:
-
Sample Preparation: Collect blood samples and process to obtain plasma or allow to clot for serum. Store samples at -80°C until analysis.
-
Assay Setup: Prepare a standard curve using the provided TXB2 standards. Set up tubes for blank, standards, and unknown samples.
-
Incubation: Add the appropriate volumes of sample or standard, TXB2 antibody, and ¹²⁵I-labeled TXB2 tracer to the tubes as per the kit instructions. Vortex and incubate.
-
Separation: Add the precipitating reagent (second antibody) to separate the antibody-bound and free tracer. Centrifuge the tubes to pellet the antibody-bound fraction.
-
Counting: Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.
-
Calculation: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the TXB2 concentration in the unknown samples by interpolating from the standard curve.
Bleeding Time Measurement in a Rabbit Model
Objective: To evaluate the in vivo antithrombotic effect of this compound by measuring the bleeding time.
Materials:
-
Rabbits
-
Anesthetic agent
-
Surgical clippers
-
Standardized bleeding time device (e.g., Simplate) or a scalpel for ear vein transection.
-
Filter paper
-
Stopwatch
Procedure:
-
Animal Preparation: Anesthetize the rabbit. Shave a suitable area, such as the forearm or the ear, to visualize the blood vessels.
-
Drug Administration: Administer this compound (or vehicle control) via the appropriate route (e.g., intravenously, orally) at the desired dose and time before the measurement.
-
Incision: Make a standardized incision using a bleeding time device or by transecting a marginal ear vein with a scalpel. Start the stopwatch immediately.
-
Blotting: Gently blot the blood drops with filter paper every 30 seconds without touching the wound.
-
Endpoint: The bleeding time is the time from the incision until the bleeding stops completely and does not restart within 30 seconds.
-
Post-procedure Care: Apply gentle pressure to the wound to ensure hemostasis and provide appropriate post-procedural care to the animal.
Visualizations
Caption: this compound's mechanism and combination therapy targets.
Caption: Workflow for evaluating this compound's antithrombotic effects.
Caption: Rationale for this compound combination therapy.
References
- 1. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologyeducation.org [pharmacologyeducation.org]
- 3. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound and low-dose aspirin on platelet behaviour in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Dazoxiben Technical Support Center: Minimizing Off-Target Effects in Research
Welcome to the Dazoxiben Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on minimizing and understanding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of thromboxane (B8750289) synthase (TXAS), the enzyme responsible for converting prostaglandin (B15479496) H2 (PGH2) into thromboxane A2 (TXA2).[1][2][3] TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[3] By inhibiting TXAS, this compound reduces the levels of TXA2.[2]
Q2: What are the expected "on-target" effects of this compound in a cell-based or in vivo experiment?
A2: The primary on-target effect is a significant reduction in the production of thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2. This should lead to a decrease in platelet aggregation and vasoconstriction in systems where these processes are mediated by TXA2.
Q3: What are the potential "off-target" or unintended effects of this compound?
A3: The "off-target" effects of this compound are primarily a consequence of its mechanism of action, rather than binding to other unintended proteins. These effects include:
-
Redirection of Prostaglandin Synthesis: By blocking the conversion of PGH2 to TXA2, this compound can cause an accumulation of PGH2. This excess PGH2 can then be shunted towards the synthesis of other prostaglandins (B1171923), such as prostacyclin (PGI2, a vasodilator and inhibitor of platelet aggregation), prostaglandin E2 (PGE2), and prostaglandin D2 (PGD2). This alteration in the prostaglandin profile can have biological consequences that are independent of TXA2 inhibition.
-
PGH2 Acting as a TXA2 Mimetic: Accumulated PGH2 can, in some systems, bind to and activate the thromboxane receptor (TP), mimicking the effect of TXA2 and potentially counteracting the intended anti-platelet effect of this compound.
-
Tissue-Specific Effects: The inhibitory concentration (IC50) of this compound can vary between different cell types and tissues. For example, a higher concentration of this compound was required to inhibit TXB2 production in rat kidney glomeruli compared to rat whole blood.
Q4: How can I confirm that this compound is engaging its target, thromboxane synthase, in my experimental system?
A4: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of thromboxane synthase in the presence of this compound would indicate direct binding.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of platelet aggregation with this compound. | 1. Suboptimal this compound concentration. 2. Redirection of PGH2 to pro-aggregatory prostaglandins. 3. Accumulated PGH2 is activating the thromboxane receptor. 4. Individual variability in platelet response ("responders" vs. "non-responders"). | 1. Perform a dose-response curve to determine the optimal IC50 in your system.2. Measure the levels of other prostaglandins (PGE2, PGD2) to assess the redirection of synthesis.3. Co-administer a thromboxane receptor antagonist to block the effects of both TXA2 and PGH2 on the receptor.4. Characterize the baseline platelet reactivity of your experimental subjects or cell donors. |
| Unexpected physiological effects despite confirmed TXB2 reduction. | 1. Biological activity of other prostaglandins produced via PGH2 shunting (e.g., PGI2, PGE2). 2. Tissue-specific differences in this compound's effects. | 1. Measure a panel of prostaglandins to understand the full effect of this compound on the eicosanoid profile.2. Use specific inhibitors or receptor antagonists for other prostaglandin pathways to dissect their contribution to the observed phenotype.3. Perform experiments in isolated tissues or specific cell types to understand tissue-specific responses. |
| Observed effects may not be due to thromboxane synthase inhibition. | 1. The observed phenotype is independent of the arachidonic acid cascade. | 1. Use a cyclooxygenase (COX) inhibitor (e.g., aspirin) as a control. If the phenotype persists with a COX inhibitor, it is likely not mediated by prostaglandins.2. Employ genetic controls, such as siRNA or shRNA knockdown of thromboxane synthase, to mimic the pharmacological inhibition. |
Quantitative Data
| Parameter | Value | System | Reference |
| IC50 for TXB2 Production | 0.3 µg/mL | Clotting human whole blood | |
| IC50 for TXB2 Production | 0.32 µg/mL | Rat whole blood | |
| IC50 for TXB2 Production | 1.60 µg/mL | Rat kidney glomeruli | |
| IC50 for TX Formation | 0.7 µM | Thrombin-stimulated washed human platelets | |
| IC50 for TXB2 Production | 765 µM | Arachidonic acid-stimulated whole blood |
Experimental Protocols
Measurement of Thromboxane B2 (TXB2) and 6-keto-Prostaglandin F1α (PGI2 metabolite) by ELISA
Objective: To quantify the on-target effect of this compound (reduction in TXB2) and the extent of prostaglandin redirection (increase in 6-keto-PGF1α).
Materials:
-
Commercially available ELISA kits for TXB2 and 6-keto-PGF1α.
-
Plate reader capable of measuring absorbance at 450 nm.
-
Sample (plasma, serum, cell culture supernatant).
-
This compound.
-
Vehicle control (e.g., DMSO).
Protocol:
-
Sample Preparation: Collect samples (e.g., plasma with EDTA as an anticoagulant) and centrifuge to remove cells. Store at -80°C if not used immediately.
-
This compound Treatment: Treat cells or subjects with the desired concentrations of this compound or vehicle control for the specified time.
-
ELISA Procedure: Follow the manufacturer's protocol for the specific ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Adding a biotinylated detection antibody and HRP-conjugated streptavidin.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction with a stop solution.
-
Reading the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentrations of TXB2 and 6-keto-PGF1α in your samples by comparing their absorbance to the standard curve.
In Vitro Platelet Aggregation Assay
Objective: To assess the functional consequence of this compound treatment on platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or whole blood.
-
Platelet aggregometer.
-
This compound.
-
Vehicle control.
-
Aggregating agents (e.g., arachidonic acid, collagen, ADP).
Protocol:
-
PRP Preparation: Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge at a low speed to obtain PRP.
-
Incubation: Pre-incubate the PRP or whole blood with various concentrations of this compound or vehicle control at 37°C for a specified time (e.g., 10 minutes).
-
Aggregation Measurement:
-
Place the treated PRP in the aggregometer cuvette.
-
Add an aggregating agent to induce platelet aggregation.
-
Record the change in light transmittance over time.
-
-
Data Analysis: Quantify the maximal aggregation intensity and compare the dose-dependent inhibitory effect of this compound.
Ex Vivo Vasoconstriction Assay
Objective: To determine the effect of this compound on vascular tone.
Materials:
-
Isolated arterial rings (e.g., from rat aorta).
-
Organ bath or wire myograph system.
-
Krebs-Henseleit Solution (KHS).
-
Vasoconstricting agent (e.g., phenylephrine).
-
This compound.
-
Vehicle control.
Protocol:
-
Artery Preparation: Isolate and clean the artery, and cut it into rings.
-
Mounting: Mount the arterial rings in the organ bath or myograph system containing oxygenated KHS.
-
Equilibration: Allow the rings to equilibrate under a resting tension.
-
Pre-contraction: Induce a submaximal contraction with a vasoconstricting agent like phenylephrine.
-
This compound Treatment: Once a stable contraction is achieved, add this compound in a cumulative manner to assess its vasodilatory effect.
-
Data Analysis: Measure the change in tension and express the relaxation as a percentage of the pre-contraction induced by the vasoconstricting agent.
Visualizations
Caption: this compound's Mechanism of Action in the Arachidonic Acid Cascade.
Caption: Troubleshooting Workflow for Unexpected Results with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Dazoxiben degradation in prepared solutions
This technical support center provides guidance on the proper handling and storage of Dazoxiben to minimize its degradation in prepared solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To ensure the stability of your this compound stock solutions, it is crucial to adhere to recommended storage temperatures and durations. Unopened solid this compound should be stored at 4°C, sealed from moisture. For prepared stock solutions, the following conditions are advised:
| Storage Temperature | Duration | Solvent Notes |
| -80°C | Up to 6 months | Recommended for long-term storage.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1] |
To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials before freezing.
Q2: What are the suitable solvents for preparing this compound solutions?
A2: this compound hydrochloride is soluble in several common laboratory solvents. The choice of solvent will depend on the specific requirements of your experiment.
| Solvent | Solubility | Important Considerations |
| Water | ≥ 100 mg/mL (372.16 mM) | If using water for a stock solution that will be further diluted into a working solution for cell culture or in vivo studies, it should be sterilized by filtration through a 0.22 µm filter.[1] |
| DMSO | ≥ 25 mg/mL (93.04 mM) | Requires sonication to fully dissolve. It is important to use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed moisture can impact solubility.[1] |
| Ethanol | 4 mg/mL | - |
For in vivo studies, complex solvent systems are often required to ensure biocompatibility and solubility. Commonly used formulations include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
Q3: What are the likely pathways of this compound degradation in solution?
A3: While specific degradation studies on this compound are not extensively published, based on its chemical structure containing an imidazole (B134444) ring, an ether linkage, and a benzoic acid moiety, the following degradation pathways are plausible:
-
Hydrolysis: The ether linkage in the ethoxy side chain could be susceptible to hydrolysis, particularly under strong acidic or basic conditions. This would cleave the molecule, separating the imidazole and benzoic acid components.
-
Oxidation: The imidazole ring is known to be susceptible to oxidation. This could be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or the presence of oxidizing agents.
-
Photodegradation: Aromatic carboxylic acids and imidazole rings can be susceptible to degradation upon exposure to UV light. This can lead to complex reactions, including decarboxylation or ring opening.
Q4: How can I detect if my this compound solution has degraded?
A4: Visual inspection is the first step. Look for any precipitation, color change, or turbidity in the solution. However, significant degradation can occur without any visible signs. For quantitative analysis, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is necessary. This method can separate the intact this compound from its degradation products, allowing for an accurate assessment of its concentration.
Troubleshooting Guide
Problem: I observe precipitation in my this compound solution upon storage.
| Possible Cause | Recommended Solution |
| Low Temperature Storage of Aqueous Solutions | If the solution was prepared in a buffer or saline and frozen, the compound may precipitate upon thawing. Gently warm the solution and vortex or sonicate to redissolve. |
| Exceeded Solubility Limit | The concentration of this compound in your solution may be too high for the chosen solvent system. Try diluting the solution or preparing it in a solvent with higher solubilizing power, such as DMSO. |
| pH Shift | The pH of your solution may have changed, affecting the solubility of this compound. Ensure your solution is adequately buffered if pH is a critical factor for your experiment. |
Problem: My experimental results are inconsistent, and I suspect this compound degradation.
| Possible Cause | Recommended Solution |
| Improper Storage | Verify that your stock solutions have been stored at the correct temperature and for a duration within the recommended limits. |
| Repeated Freeze-Thaw Cycles | Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
| Exposure to Light | Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil, especially during long experiments. |
| Working Solution Instability | For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use. For in vitro assays, prepare fresh dilutions from a stable stock solution for each experiment. |
| Contamination | Ensure that all solvents and reagents used are of high purity and that sterile techniques are used when preparing solutions for biological experiments to prevent microbial growth, which can alter the pH and degrade the compound. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound hydrochloride powder in a sterile conical tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 25 mg/mL).
-
Vortex the solution vigorously.
-
Place the tube in an ultrasonic bath and sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use, light-protecting vials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of an In Vivo Formulation
This protocol describes the preparation of a 1 mL working solution with a final concentration of 2.08 mg/mL this compound.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix thoroughly by vortexing.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and homogenous.
-
Use this formulation on the same day it is prepared.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
Dazoxiben Technical Support Center: Troubleshooting Inconsistent Effects on Tail Bleeding Time Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent effects of dazoxiben (B1663000) in the tail bleeding time assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, selective inhibitor of thromboxane (B8750289) A2 synthase.[1][2] Its primary mechanism of action is to block the conversion of prostaglandin (B15479496) endoperoxides (PGH2) into thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator.[3]
Q2: Why are the effects of this compound on tail bleeding time inconsistent?
The inconsistent effects of this compound on tail bleeding time can be attributed to several factors:
-
Redirection of Prostaglandin Endoperoxide Metabolism: By inhibiting thromboxane synthase, this compound can cause the precursor, PGH2, to be shunted towards the synthesis of other prostaglandins (B1171923), such as prostacyclin (PGI2) and prostaglandin E2 (PGE2).[4][5] These prostaglandins have different effects on hemostasis; for instance, PGI2 is a vasodilator and inhibits platelet aggregation, which could potentiate bleeding, while PGE2 can have pro-aggregatory effects. The net effect on bleeding time can therefore be variable depending on the balance of these newly synthesized prostaglandins.
-
Individual Variability in Platelet Reactivity: Studies have shown that there are "responders" and "non-responders" to this compound. This variability may be due to individual differences in the sensitivity of platelets to aggregating agents or differences in the extent of prostaglandin redirection.
-
Experimental Protocol Variations: The tail bleeding time assay is highly sensitive to procedural variations, which can lead to significant inconsistencies in results between different laboratories and even between experiments within the same lab.
Q3: What is the "prostaglandin steal" or "endoperoxide redirection" phenomenon?
This phenomenon, also referred to as prostaglandin endoperoxide redirection, describes the metabolic shunting of prostaglandin H2 (PGH2) away from thromboxane A2 (TXA2) production and towards the synthesis of other prostanoids like PGI2 and PGE2 when thromboxane synthase is inhibited by drugs like this compound. This redirection can lead to complex and sometimes opposing downstream effects on platelet function and vascular tone, contributing to the variable outcomes observed in hemostatic assays.
Troubleshooting Guide
Issue: High Variability in Tail Bleeding Time Data with this compound
Possible Cause 1: Inconsistent Experimental Protocol
The tail bleeding time assay is notoriously sensitive to minor variations in procedure.
Troubleshooting Steps:
-
Standardize the Injury:
-
Method: Use a standardized method for tail transection. Amputation of a specific length (e.g., 3 mm from the tip) with a sharp scalpel is a common method.
-
Location: Ensure the transection occurs at the same anatomical location on the tail for all animals, as vessel diameter can vary.
-
-
Control Temperature:
-
Maintain a constant and controlled temperature of the immersion solution (typically 37°C saline). Temperature fluctuations can affect blood flow and enzymatic activity.
-
-
Animal Handling:
-
Handle animals consistently and minimize stress, as stress hormones can influence platelet function.
-
Use a consistent method of anesthesia, as different anesthetics can have varying effects on cardiovascular parameters.
-
-
Blinding: Whenever possible, the experimenter measuring the bleeding time should be blinded to the treatment groups to minimize bias.
Possible Cause 2: Animal-to-Animal Variability
As mentioned, individual differences in platelet reactivity ("responders" vs. "non-responders") can contribute to data variability.
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual outliers and provide a more robust statistical analysis.
-
Characterize Baseline Platelet Function: If feasible, perform in vitro platelet aggregation assays on a subset of animals to characterize their baseline platelet reactivity before this compound administration. This may help to identify potential responders and non-responders.
Issue: this compound Shows No Effect or a Weaker-Than-Expected Effect on Bleeding Time
Possible Cause 1: Suboptimal Dosing
The dose of this compound may be insufficient to achieve a significant inhibition of thromboxane synthase in the context of the tail bleeding assay.
Troubleshooting Steps:
-
Conduct a Dose-Response Study: If you are observing a lack of effect, it is crucial to perform a dose-response study to determine the optimal dose of this compound for your specific animal model and experimental conditions.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Consider performing PK/PD studies to correlate the plasma concentration of this compound with its effect on thromboxane B2 (the stable metabolite of TXA2) levels and bleeding time.
Possible Cause 2: Prostaglandin Endoperoxide Redirection
The redirection of PGH2 to pro-aggregatory prostaglandins like PGE2 could be counteracting the anti-hemostatic effect of reduced TXA2.
Troubleshooting Steps:
-
Measure Other Prostaglandins: If possible, measure the levels of other key prostaglandins, such as 6-keto-PGF1α (the stable metabolite of PGI2) and PGE2, in plasma or serum to assess the extent and direction of endoperoxide shunting.
-
Consider Co-administration with a Prostaglandin Receptor Antagonist: In an exploratory research setting, co-administering this compound with a specific antagonist for the receptor of a pro-aggregatory prostaglandin (e.g., a PGE2 receptor antagonist) could help to elucidate the contribution of the redirected pathway.
Data Presentation
The inconsistent nature of this compound's effect on tail bleeding time makes it challenging to provide definitive quantitative data. The table below summarizes the expected qualitative outcomes and highlights the key variables influencing the results.
| Parameter | Vehicle Control | Low-Dose this compound | High-Dose this compound | Key Influencing Factors |
| Tail Bleeding Time | Normal | Variable (slight to moderate increase) | More consistent, significant increase | Dose, individual animal response ("responder" vs. "non-responder"), experimental protocol |
| Thromboxane B2 (TXB2) Levels | Baseline | Significantly decreased | Markedly decreased | Dose-dependent inhibition of thromboxane synthase |
| 6-keto-PGF1α (PGI2 metabolite) Levels | Baseline | May be slightly increased | Increased | Redirection of prostaglandin endoperoxide metabolism |
| PGE2 Levels | Baseline | May be increased | Increased | Redirection of prostaglandin endoperoxide metabolism |
Experimental Protocols
Standardized Tail Bleeding Time Assay Protocol
This protocol is adapted from methodologies described for assessing the effects of antiplatelet agents in mice.
Materials:
-
Mice (specify strain, age, and sex)
-
This compound solution or vehicle
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Water bath maintained at 37°C
-
50 mL conical tubes or similar containers
-
Isotonic saline, pre-warmed to 37°C
-
Sharp scalpel or razor blade
-
Stopwatch
-
Filter paper (optional, for blotting)
Procedure:
-
Animal Preparation:
-
Administer this compound or vehicle to the mice at the desired dose and route. Ensure the timing of administration allows for peak drug concentration during the assay.
-
Anesthetize the mouse using a consistent method.
-
-
Tail Transection:
-
Once the animal is fully anesthetized, carefully transect the tail 3 mm from the distal tip using a sharp scalpel.
-
-
Bleeding Time Measurement:
-
Immediately immerse the transected tail into a tube containing pre-warmed (37°C) isotonic saline.
-
Start the stopwatch at the moment of immersion.
-
Observe the tail for the cessation of bleeding. The bleeding time is defined as the time from the start of bleeding until it has completely stopped for at least 30 seconds.
-
If bleeding does not stop within a predetermined cutoff time (e.g., 1800 seconds), the experiment should be terminated, and the bleeding time recorded as the cutoff time.
-
-
Data Recording:
-
Record the bleeding time for each animal.
-
(Optional) The volume of blood loss can be quantified by measuring the amount of hemoglobin in the saline using a spectrophotometer.
-
Mandatory Visualizations
Caption: this compound inhibits Thromboxane Synthase, leading to a redirection of PGH2 metabolism.
Caption: Troubleshooting workflow for inconsistent this compound effects on tail bleeding time.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: A double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a thromboxane synthetase inhibitor and a thromboxane antagonist on release and activity of thromboxane A2 and prostacyclin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of this compound, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining Dazoxiben experimental protocol for vasoconstriction studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dazoxiben in vasoconstriction studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in the context of vasoconstriction?
A1: this compound is a potent and selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase.[1][2] By blocking this enzyme, this compound prevents the conversion of prostaglandin (B15479496) endoperoxides (like PGH2) into TXA2, a powerful vasoconstrictor and promoter of platelet aggregation.[1][3] An important secondary effect is the "redirection" or "shunting" of these endoperoxide precursors towards the synthesis of other prostaglandins (B1171923), such as prostacyclin (PGI2), which is a potent vasodilator.[4] This dual action—reducing a vasoconstrictor and potentially increasing a vasodilator—underpins its effects in vasoconstriction studies.
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary depending on the experimental system. For in vitro studies, concentrations in the range of 1 µM to 100 µM have been used. Specifically, in perfused rat mesenteric vasculature, concentrations of 10-100 µmol/l significantly inhibited vasoconstrictor responses. For platelet aggregation and thromboxane production assays in human whole blood, this compound has an IC50 of approximately 0.3 µg/mL. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model and tissue.
Q3: Is this compound effective in all vascular beds?
A3: this compound's effectiveness can differ between various vascular tissues. For instance, it has been shown to abolish cold-induced vasoconstriction in the human forearm. Studies have also demonstrated its inhibitory effects on vasoconstriction in the rat mesenteric vasculature. However, its impact on renal thromboxane production appears to require higher concentrations compared to platelets, suggesting tissue-specific differences in sensitivity. The local balance of prostaglandins and the expression of thromboxane synthase in a given vascular bed will likely influence the magnitude of this compound's effect.
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound hydrochloride is soluble in aqueous solutions. For in vitro experiments, it can be dissolved in physiological salt solutions or appropriate buffers. If using dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, it is crucial to keep the final concentration of DMSO in the experimental bath low (typically less than 0.1%) to avoid solvent-induced effects on the vascular tissue.
Q5: What is the stability of this compound in solution?
A5: Stock solutions of this compound hydrochloride stored at -20°C should be used within a month, and for longer-term storage at -80°C, it is recommended to use them within six months. It is advisable to prepare fresh working dilutions for each experiment from a frozen stock to ensure potency.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibitory effect of this compound on vasoconstriction.
-
Possible Cause 1: "Non-responder" phenomenon.
-
Explanation: Studies have identified "responder" and "non-responder" individuals and platelets to the effects of this compound. This variability may be due to differences in platelet reactivity or the relative contribution of other vasoconstrictor pathways in the tissue being studied. In non-responders, the pro-aggregatory and vasoconstrictive effects of accumulated prostaglandin endoperoxides may override the reduction in TXA2.
-
Solution: If possible, screen platelet reactivity from your animal source or consider that a certain percentage of preparations may not respond. Co-administration of a thromboxane receptor antagonist could elucidate the role of accumulating endoperoxides.
-
-
Possible Cause 2: Dominance of other vasoconstrictor pathways.
-
Explanation: this compound is specific for the thromboxane pathway. If the vasoconstrictor agent you are using (e.g., phenylephrine (B352888), angiotensin II) acts primarily through pathways independent of TXA2, the effect of this compound may be minimal.
-
Solution: Use a thromboxane mimetic like U46619 to induce vasoconstriction to confirm that the thromboxane signaling pathway is intact and responsive in your tissue preparation.
-
-
Possible Cause 3: Endothelial damage.
-
Explanation: Part of this compound's vasodilatory effect can be mediated by the shunting of endoperoxides to the endothelium, which then produces the vasodilator prostacyclin (PGI2). If the endothelium is damaged during tissue preparation, this effect will be diminished or absent.
-
Solution: Verify endothelial integrity by testing the relaxation response to an endothelium-dependent vasodilator, such as acetylcholine (B1216132), before starting your this compound protocol.
-
Problem 2: The effect of this compound is abolished when I add a cyclooxygenase (COX) inhibitor (e.g., aspirin, indomethacin).
-
Explanation: This is an expected interaction and serves as a good control for this compound's mechanism of action. This compound inhibits thromboxane synthase, which is downstream of COX enzymes. COX inhibitors block the production of prostaglandin endoperoxides, the substrate for thromboxane synthase. Without this substrate, this compound has no effect, as there is no TXA2 being produced to inhibit.
Problem 3: I am seeing variable or inconsistent results between experiments.
-
Possible Cause 1: this compound degradation.
-
Solution: Ensure that your stock solutions are stored correctly and that you are preparing fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Differences in tissue preparation.
-
Solution: Standardize your tissue dissection and handling procedures to minimize variability in endothelial integrity and smooth muscle health.
-
-
Possible Cause 3: Purity of this compound.
-
Solution: Ensure you are using a high-purity grade of this compound suitable for biological experiments.
-
Data Presentation
Table 1: In Vitro and Ex Vivo Concentrations of this compound
| Experimental System | Species | Concentration/Dosage | Observed Effect | Reference |
| Perfused Mesenteric Vasculature | Rat | 10 - 100 µmol/L | Inhibition of vasoconstrictor responses | |
| Clotting Whole Blood | Human | IC50: 0.3 µg/mL | Inhibition of TXB2 production | |
| Clotting Whole Blood | Rat | IC50: 0.32 µg/mL | Inhibition of TXB2 production | |
| Kidney Glomeruli | Rat | IC50: 1.60 µg/mL | Inhibition of TXB2 production | |
| Platelet-rich Plasma | Human | 40 - 80 µM | Inhibition of TXB2 synthesis |
Table 2: Human Clinical Study Dosages of this compound
| Study Population | Indication | Dosage | Duration | Reference |
| Healthy Volunteers | Ex vivo analysis | 1.5 and 3.0 mg/kg (oral) | Single dose | |
| Patients with Raynaud's Syndrome | Treatment | 400 mg/day (oral) | 6 weeks |
Experimental Protocols
Detailed Protocol: Isolated Aortic Ring Assay for Vasoconstriction
This protocol provides a methodology for assessing the effect of this compound on vasoconstriction in isolated rat aortic rings.
-
Preparation of Solutions:
-
Krebs-Henseleit Buffer (KHB): Prepare fresh and aerate with 95% O2 / 5% CO2 for at least 30 minutes before use. The composition should be (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.
-
Vasoconstrictor Stock Solution: Prepare a high-concentration stock of a vasoconstrictor agent (e.g., 10 mM Phenylephrine or the thromboxane mimetic U46619) in distilled water.
-
This compound Stock Solution: Prepare a stock solution of this compound hydrochloride (e.g., 10 mM) in distilled water or an appropriate solvent.
-
-
Aortic Ring Preparation:
-
Euthanize a rat according to your institution's approved protocol.
-
Carefully dissect the thoracic aorta and place it in ice-cold KHB.
-
Clean the aorta of surrounding connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in width.
-
(Optional) To denude the endothelium, gently rub the inner surface of the ring with a fine wire or wooden stick.
-
-
Experimental Setup:
-
Mount each aortic ring in an organ bath chamber filled with KHB maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, replacing the KHB every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Contract the rings with 60 mM KCl to ensure tissue viability.
-
After washing out the KCl and returning to baseline, pre-contract the rings with phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium. A lack of relaxation suggests denuded endothelium.
-
-
This compound Incubation:
-
Wash the rings and allow them to return to baseline.
-
Incubate the rings with the desired concentration of this compound (or vehicle control) for a predetermined time (e.g., 30 minutes).
-
-
Vasoconstriction Assay:
-
Generate a cumulative concentration-response curve to your chosen vasoconstrictor (e.g., U46619 or phenylephrine) in the presence of this compound or vehicle.
-
Record the maximal contraction for each concentration.
-
-
Data Analysis:
-
Express the contraction responses as a percentage of the maximal contraction induced by KCl.
-
Compare the concentration-response curves between the this compound-treated and vehicle-treated groups to determine the inhibitory effect of this compound.
-
Protocol: Measurement of Thromboxane B2 (TXB2)
To confirm the biochemical efficacy of this compound, measurement of its stable metabolite, TXB2, is recommended.
-
Sample Collection: Collect plasma, serum, or cell culture supernatant from your experimental system. For blood samples, add indomethacin (B1671933) (to a final concentration of ~10 µg/mL) immediately after collection to prevent ex vivo prostaglandin synthesis.
-
Sample Processing: Centrifuge blood samples to separate plasma or serum. Store all samples at -80°C until analysis.
-
TXB2 Measurement: Use a commercially available Thromboxane B2 ELISA kit. Follow the manufacturer's instructions for the assay procedure, including standard curve preparation, sample incubation, and plate reading.
-
Data Analysis: Calculate the concentration of TXB2 in your samples based on the standard curve. Compare TXB2 levels between this compound-treated and control groups.
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Isolated aortic ring experimental workflow.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. childrenshospital.org [childrenshospital.org]
- 4. Differential effects of this compound, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dazoxiben vs. Aspirin: A Comparative Guide to Their Effects on Prostaglandin Metabolism
For researchers and professionals in drug development, understanding the nuanced differences between agents that modulate the prostaglandin (B15479496) pathway is critical. This guide provides an objective comparison of dazoxiben (B1663000), a thromboxane (B8750289) synthase inhibitor, and aspirin (B1665792), a cyclooxygenase inhibitor, focusing on their distinct effects on prostaglandin metabolism. The information herein is supported by experimental data to delineate their mechanisms of action and biochemical consequences.
Mechanism of Action: A Tale of Two Inhibitors
The biosynthesis of prostaglandins (B1171923) and thromboxanes originates from arachidonic acid. The initial key step is the conversion of arachidonic acid to the unstable endoperoxide intermediate, prostaglandin H2 (PGH2), by the enzyme cyclooxygenase (COX). From this pivotal point, the pathways for aspirin and this compound diverge significantly.
Aspirin acts as an irreversible inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes.[1][2] By acetylating a serine residue in the active site of COX, aspirin prevents the conversion of arachidonic acid to PGH2.[1] This upstream blockade results in a broad-spectrum reduction of all downstream products, including the potent platelet aggregator and vasoconstrictor Thromboxane A2 (TxA2), as well as the vasodilator and platelet aggregation inhibitor Prostacyclin (PGI2).[3][4]
This compound , in contrast, is a selective inhibitor of thromboxane synthase. It acts downstream of PGH2, specifically blocking the conversion of PGH2 into TxA2. A crucial consequence of this selective inhibition is the potential for the accumulated PGH2 substrate to be redirected and metabolized by other enzymes, such as prostacyclin synthase, leading to an increased production of PGI2 and other prostaglandins like PGE2 and PGD2.
The following diagram illustrates the distinct points of inhibition for aspirin and this compound within the prostaglandin synthesis pathway.
Comparative Efficacy: Quantitative Effects on Prostaglandin Metabolites
Experimental data consistently demonstrate the differential effects of this compound and aspirin on the primary metabolites of TxA2 and PGI2, which are Thromboxane B2 (TxB2) and 6-keto-prostaglandin F1α (6-keto-PGF1α), respectively.
Table 1: Effect of this compound and Aspirin on Prostaglandin Metabolites in Whole Blood Clotting Assays
| Drug | Dose | Change in Thromboxane B2 (TxB2) | Change in 6-keto-PGF1α (Prostacyclin metabolite) | Reference |
|---|---|---|---|---|
| This compound | 0.1 g | Effective prevention of thromboxane production | More than doubled |
| Aspirin (ASA) | 1.0 g | Effective prevention of thromboxane production | Decreased by 95% | |
Table 2: Effect of Low-Dose Aspirin on Prostaglandin Metabolites at Site of Injury
| Drug | Dose | Inhibition of Thromboxane B2 (TxB2) | Inhibition of 6-keto-PGF1α (Prostacyclin metabolite) | Reference |
|---|
| Aspirin | 35 mg/day for 7 days | 85% and 92% (in two measurements) | 81% and 84% (in two measurements) | |
These data highlight the key difference: while both drugs effectively reduce TxA2 production, aspirin does so at the cost of also suppressing the beneficial PGI2, whereas this compound can lead to an increase in PGI2 levels.
Impact on Platelet Function
The opposing roles of TxA2 (pro-aggregatory) and PGI2 (anti-aggregatory) mean that the distinct biochemical effects of this compound and aspirin translate into different functional outcomes on platelet activity.
Table 3: Comparative Effects on Platelet Aggregation
| Drug | Effect on Collagen-Induced Aggregation | Effect on ADP-Induced Secondary Aggregation | Reference |
|---|---|---|---|
| This compound | Reduced maximal rate | Did not abolish |
| Aspirin (ASA) | Greater reduction in maximal rate than this compound | Abolished | |
Aspirin generally exhibits a stronger anti-platelet effect because it prevents the formation of the precursor PGH2, which itself can act as a platelet agonist, and it also inhibits the formation of other pro-aggregatory prostaglandins. This compound's effect can be less pronounced, as the accumulating endoperoxides (PGH2) can still stimulate platelets.
Experimental Protocols
The following methodologies are central to the evaluation of this compound and aspirin's effects on prostaglandin metabolism.
Protocol 1: Whole Blood Clotting Assay for Prostaglandin Metabolite Measurement
This assay is designed to measure the capacity of platelets and other blood cells to generate TxB2 and 6-keto-PGF1α upon activation during clotting.
-
Blood Collection: Venous blood is drawn from subjects before and after drug administration.
-
Clotting: A defined volume of whole blood is allowed to clot in glass tubes at 37°C for a specified time (e.g., 60 minutes).
-
Serum Separation: The tubes are centrifuged to separate the serum from the clotted blood.
-
Metabolite Measurement: The concentrations of TxB2 and 6-keto-PGF1α in the serum are quantified using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).
-
Data Analysis: The post-drug metabolite levels are compared to the baseline (pre-drug) levels to determine the percentage of inhibition or stimulation.
The workflow for this assay is depicted below.
Protocol 2: Platelet Aggregometry
This method assesses the ability of platelets in platelet-rich plasma (PRP) to aggregate in response to various agonists.
-
PRP Preparation: Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to obtain platelet-rich plasma.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized.
-
Aggregation Measurement: The PRP is placed in an aggregometer, warmed to 37°C, and stirred. An aggregating agent (e.g., collagen, ADP) is added.
-
Light Transmittance: Platelet aggregation causes the PRP to become clearer, increasing light transmittance. The change in light transmittance over time is recorded.
-
Data Analysis: The maximal rate and extent of aggregation are calculated and compared between pre- and post-drug samples.
Conclusion
The comparison between this compound and aspirin reveals a fundamental trade-off in modulating prostaglandin metabolism.
-
Aspirin provides a potent, broad-spectrum anti-platelet effect by inhibiting COX enzymes. This non-selective action, however, also depletes prostacyclin, a key protective molecule in the vasculature.
-
This compound offers a more targeted approach by selectively inhibiting thromboxane synthase. This specificity not only reduces the pro-thrombotic TxA2 but also has the unique potential to increase the production of anti-thrombotic and vasodilatory PGI2.
For researchers, the choice between these agents depends on the experimental question. Aspirin is a tool for studying the total contribution of COX products, while this compound allows for the specific investigation of thromboxane synthase's role and the consequences of redirecting endoperoxide metabolism. This distinction is vital for the development of novel antithrombotic therapies with potentially improved safety profiles.
References
A Comparative Guide: Dazoxiben versus Thromboxane Receptor Antagonists like SQ 29,548
An Objective Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison between two distinct pharmacological strategies for modulating the thromboxane (B8750289) pathway: thromboxane synthase inhibition, exemplified by dazoxiben (B1663000), and thromboxane receptor antagonism, represented by SQ 29,548. Understanding the nuances of their mechanisms, efficacy, and experimental validation is crucial for researchers in thrombosis, inflammation, and cardiovascular pharmacology.
Introduction: The Thromboxane A2 Pathway
Thromboxane A2 (TXA2) is a potent lipid mediator derived from arachidonic acid. Produced primarily by activated platelets, TXA2 plays a critical role in hemostasis by stimulating platelet activation, aggregation, and vasoconstriction.[1][2] These effects are mediated through its interaction with the G protein-coupled thromboxane A2 receptor (TP receptor).[1][2][3] While essential for preventing blood loss, excessive TXA2 activity contributes to pathological conditions such as thrombosis, myocardial infarction, and stroke. Consequently, inhibiting the TXA2 pathway is a key therapeutic goal.
This compound and SQ 29,548 represent two different approaches to achieving this goal:
-
This compound: An orally active thromboxane synthase inhibitor. It blocks the enzyme thromboxane-A synthase, which is responsible for converting the precursor prostaglandin (B15479496) H2 (PGH2) into TXA2.
-
SQ 29,548: A selective and high-affinity antagonist of the thromboxane-prostanoid (TP) receptor. It competitively blocks the binding of TXA2 and its precursor PGH2 to the receptor, thereby preventing downstream signaling.
Mechanism of Action: A Tale of Two Interventions
The fundamental difference between these two compounds lies in their point of intervention in the arachidonic acid cascade. This compound acts upstream to prevent the synthesis of TXA2, while SQ 29,548 acts downstream to block its site of action.
This distinction has significant pharmacological consequences. By inhibiting thromboxane synthase, this compound can lead to a redirection of the PGH2 precursor towards the synthesis of other prostaglandins (B1171923), such as prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, and prostaglandins E2 (PGE2) and D2 (PGD2). This "endoperoxide shunt" can contribute to its overall effect. In contrast, SQ 29,548 offers a more direct and specific blockade of the TP receptor, preventing activation by both TXA2 and PGH2 without altering the production of other prostanoids.
Caption: Thromboxane A2 signaling pathway and points of inhibition.
Comparative Efficacy: Insights from Experimental Data
Direct comparative studies provide the most valuable insights into the relative performance of this compound and SQ 29,548. The following tables summarize key quantitative data from in vitro experiments.
Table 1: Effects on Platelet Aggregation
| Compound | Agonist | Preparation | Metric | Value | Reference |
| This compound | Arachidonic Acid | Platelet-Rich Plasma | Inhibition | Inhibited in only 4 of 16 subjects ("responders") | |
| Collagen | Platelet-Rich Plasma | Inhibition | Reduced maximal rate of aggregation | ||
| SQ 29,548 | U-46619 (TXA2 analog) | Washed Human Platelets | IC50 | 0.06 µM | |
| Arachidonic Acid | Human Platelets | Inhibition | Active inhibitor | ||
| Collagen | Human Platelets | Inhibition | Active inhibitor |
IC50: Half-maximal inhibitory concentration.
Table 2: Effects on Vascular Smooth Muscle Contraction
| Compound | Agonist | Preparation | Metric | Value | Reference |
| This compound | Arachidonic Acid | Rat Aorta | Inhibition | Did not abolish contractions completely | |
| SQ 29,548 | U-46619 (TXA2 analog) | Rat & Guinea Pig Smooth Muscle | KB | 0.5-1.7 nM | |
| 9,11-azo PGH2 | Guinea Pig Trachea | pA2 | 7.8 | ||
| 9,11-azo PGH2 | Rat Aorta | pA2 | 8.4 | ||
| Arachidonic Acid | Rat Aorta | Inhibition | Abolished contractions |
KB: Drug/receptor dissociation constant. pA2: A measure of antagonist potency.
Analysis of Efficacy Data: The data suggest that while this compound is an effective inhibitor of thromboxane synthesis, its anti-aggregatory effect can be inconsistent. This is potentially due to the accumulation of pro-aggregatory endoperoxides like PGH2, which can still act on the TP receptor. In contrast, SQ 29,548 demonstrates potent and consistent antagonism of platelet aggregation and vascular contraction induced by various agonists that act via the TP receptor. Studies have shown that SQ 29,548 effectively antagonizes the vasospastic effects even in the presence of enhanced TXA2 concentrations.
Furthermore, some research suggests that SQ 29,548 and another antagonist, Ramatroban, act as inverse agonists, reducing the basal activity of the TP receptor even in the absence of an agonist.
Experimental Protocols
Reproducible and robust experimental design is paramount in pharmacological research. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)
This protocol outlines the standard procedure for assessing platelet function in response to agonists and inhibitors.
Caption: Workflow for a Light Transmission Aggregometry (LTA) experiment.
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors (who have abstained from antiplatelet medication for at least two weeks) into tubes containing 3.2% or 3.8% sodium citrate (B86180) as an anticoagulant. The first few milliliters of blood should be discarded to avoid activation from the venipuncture.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP) as the supernatant.
-
PPP Preparation: Transfer the PRP to a new tube. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP).
-
Standardization: Adjust the platelet count in the PRP to a standard value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregometer Setup: Calibrate the light transmission aggregometer by placing a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% light transmission.
-
Incubation: Pipette PRP into aggregometer cuvettes with stir bars. Add the test compound (this compound, SQ 29,548) or vehicle control and incubate for a specified time (e.g., 1-5 minutes) at 37°C with constant stirring.
-
Induction of Aggregation: Add a platelet agonist (e.g., ADP, collagen, arachidonic acid, or a TXA2 analog like U-46619) to the cuvette to induce aggregation.
-
Data Recording: Record the change in light transmission over a set period (e.g., 5-10 minutes) as platelets aggregate, allowing more light to pass through the sample.
Protocol 2: Isolated Tissue Bath Assay for Vascular Reactivity
This protocol is used to assess the contractile or relaxant effects of compounds on vascular smooth muscle.
Methodology:
-
Tissue Preparation: Isolate a blood vessel (e.g., rat aorta, guinea-pig trachea) and cut it into rings or spirals.
-
Mounting: Mount the tissue segments in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with carbogen (B8564812) (95% O2, 5% CO2).
-
Tension Recording: Connect the tissue to an isometric force transducer to record changes in tension. Apply a baseline tension and allow the tissue to equilibrate.
-
Compound Incubation: Introduce the antagonist (SQ 29,548) or inhibitor (this compound) into the bath and allow it to incubate for a predetermined period.
-
Agonist Challenge: Generate a cumulative concentration-response curve by adding a contractile agonist (e.g., U-46619 or another TXA2 mimic) in increasing concentrations.
-
Data Analysis: Measure the contractile response at each agonist concentration. In the presence of a competitive antagonist like SQ 29,548, the concentration-response curve will shift to the right. The pA2 value, a measure of antagonist potency, can be calculated from this shift.
Summary and Conclusion
This compound and SQ 29,548 represent two mechanistically distinct approaches to inhibiting the prothrombotic and vasoconstrictive effects of the thromboxane pathway.
-
This compound , as a thromboxane synthase inhibitor, effectively reduces TXA2 production. However, its therapeutic effect may be modulated or sometimes blunted by the shunting of PGH2 to other prostanoids and the direct action of accumulated PGH2 on TP receptors. This can lead to variable responses in platelet aggregation inhibition.
-
SQ 29,548 , a TP receptor antagonist, provides a more direct and specific blockade of the final common pathway for both TXA2 and PGH2. Experimental data consistently show it to be a potent inhibitor of both platelet aggregation and vascular smooth muscle contraction.
For researchers, the choice between a synthase inhibitor and a receptor antagonist depends on the specific scientific question. This compound is a valuable tool for studying the consequences of redirecting prostaglandin metabolism. SQ 29,548, on the other hand, is ideal for specifically dissecting the role of TP receptor activation in various physiological and pathological processes. From a drug development perspective, the consistent and potent blockade offered by TP receptor antagonists like SQ 29,548 may present a more predictable pharmacological profile for antithrombotic therapies.
References
Validating Dazoxiben's Redirection of Endoperoxide Metabolism in Platelets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dazoxiben's performance in redirecting endoperoxide metabolism in platelets against other antiplatelet agents. Supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows are presented to facilitate a comprehensive understanding of this compound's mechanism of action and its validation.
Introduction: The Role of This compound (B1663000) in Platelet Arachidonic Acid Metabolism
This compound is a selective inhibitor of thromboxane (B8750289) synthase, a key enzyme in the arachidonic acid cascade within platelets.[1][2] This enzyme is responsible for the conversion of prostaglandin (B15479496) endoperoxides (PGG2/PGH2) into thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[3][4] By inhibiting thromboxane synthase, this compound effectively reduces the production of TXA2. This inhibition, however, does not stop the upstream production of prostaglandin endoperoxides. Instead, it leads to a redirection of the metabolic pathway, causing an accumulation of PGG2/PGH2 which are then available for conversion into other prostaglandins (B1171923), namely prostacyclin (PGI2), prostaglandin E2 (PGE2), prostaglandin D2 (PGD2), and prostaglandin F2α (PGF2α).[1]
The validation of this metabolic redirection is crucial for understanding the overall effect of this compound on platelet function. While the reduction in pro-aggregatory TXA2 is expected to inhibit platelet aggregation, the increased synthesis of other prostaglandins with varying effects on platelets (PGI2 and PGD2 are anti-aggregatory, while PGE2 can be pro-aggregatory) results in a more complex and nuanced pharmacological profile. This guide compares this compound with the widely used cyclooxygenase inhibitor, aspirin, and other thromboxane synthase inhibitors and receptor antagonists, providing the experimental evidence that validates its mechanism of action.
Signaling Pathway: The Arachidonic Acid Cascade in Platelets and the Action of this compound
The following diagram illustrates the arachidonic acid cascade in platelets and highlights the point of intervention for this compound and for a cyclooxygenase inhibitor like Aspirin.
Comparative Data: this compound vs. Alternative Antiplatelet Agents
The following tables summarize the quantitative data from various studies, comparing the effects of this compound with other agents on prostaglandin synthesis and platelet aggregation.
Table 1: Effect on Prostaglandin and Thromboxane Synthesis
| Drug | Dose | Thromboxane B2 (TXB2) Production | 6-keto-PGF1α (PGI2 metabolite) Production | Other Prostaglandins (PGE2, PGD2, PGF2α) | Reference |
| This compound | 0.1 g (in vivo) | Prevented thromboxane production in clotting whole blood | More than doubled | Increased | |
| This compound | 40-80 µM (in vitro) | Prevented TxB2 synthesis | - | Increased generation of PGE2, PGF2α, and PGD2 | |
| Aspirin | 1.0 g (in vivo) | Prevented thromboxane production in clotting whole blood | Decreased by 95% | - | |
| Ridogrel (B1679325) | (in vivo) | Marked decrease in serum TXB2 | Increase in 6-keto-PGF1α | Largely increased PGE2 and PGF2α | |
| Picotamide (B163162) | 0.5 mmol/l (in vitro) | Inhibited | - | - |
Table 2: Effect on Platelet Aggregation
| Drug | Dose | Agonist | Effect on Platelet Aggregation | Reference |
| This compound | 0.1 g (in vivo) | Collagen | Reduced maximal rate of aggregation (less than aspirin) | |
| This compound | 0.1 g (in vivo) | ADP | Did not abolish secondary aggregation | |
| This compound | 40-80 µM (in vitro) | Arachidonic Acid | Inhibited in "responders" (4 of 16 subjects), no effect in "non-responders" | |
| Aspirin | 1.0 g (in vivo) | Collagen | Reduced maximal rate of aggregation (more than this compound) | |
| Aspirin | 1.0 g (in vivo) | ADP | Abolished secondary aggregation | |
| Ridogrel | (in vivo) | U46619, Collagen, Arachidonic Acid | Inhibited | |
| Picotamide | 0.5 mmol/l (in vitro) | ADP, Arachidonic Acid, Collagen, U46619 | Inhibited |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Freshly drawn human whole blood
-
3.8% Sodium Citrate (B86180) (anticoagulant)
-
Platelet agonists (e.g., Collagen, Arachidonic Acid, ADP)
-
Spectrophotometer or Platelet Aggregometer
-
Cuvettes with stir bars
-
Centrifuge
Procedure:
-
Blood Collection: Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 200 x g for 15 minutes at room temperature. Carefully collect the supernatant, which is the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 2000 x g for 20 minutes to pellet the remaining cells. The supernatant is the PPP, which is used to set the 100% aggregation baseline.
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation with Inhibitors: Incubate the PRP with the test compound (e.g., this compound, aspirin) or vehicle control for a specified time at 37°C.
-
Aggregation Measurement:
-
Place a cuvette with PPP in the aggregometer to set the 100% light transmission baseline.
-
Place a cuvette with PRP in the aggregometer and establish a baseline of 0% aggregation.
-
Add the platelet agonist to the PRP cuvette and record the change in light transmission over time. Aggregation is measured as the maximum percentage change in light transmission.
-
Measurement of Thromboxane B2 (TXB2) and 6-keto-PGF1α by Enzyme-Linked Immunosorbent Assay (ELISA)
This competitive immunoassay is used to quantify the stable metabolites of TXA2 and PGI2.
Materials:
-
Plasma or serum samples
-
TXB2 or 6-keto-PGF1α ELISA Kit (containing pre-coated plates, standards, detection antibody, and substrate)
-
Microplate reader
-
Wash buffer
Procedure:
-
Sample Preparation: Collect blood and prepare plasma or serum. Samples may require extraction and purification depending on the kit and sample type.
-
Assay Procedure (General Steps):
-
Add standards and samples to the wells of the microplate pre-coated with an antibody.
-
Add a fixed amount of enzyme-conjugated TXB2 or 6-keto-PGF1α to each well. This will compete with the analyte in the sample for binding to the antibody.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution, which will react with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: The concentration of the analyte in the sample is inversely proportional to the color intensity. A standard curve is generated using the known concentrations of the standards, and the concentration of the analyte in the samples is determined from this curve.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for validating this compound's effect and the logical relationship of its mechanism.
Conclusion
The experimental data strongly support the hypothesis that this compound validates the redirection of endoperoxide metabolism in platelets. By selectively inhibiting thromboxane synthase, this compound leads to a significant reduction in TXA2 production and a concurrent increase in the synthesis of other prostaglandins, including the anti-aggregatory prostacyclin (PGI2) and prostaglandin D2 (PGD2), as well as the pro-aggregatory prostaglandin E2 (PGE2). This redirection results in a modulated effect on platelet aggregation, which can vary between individuals.
In comparison to aspirin, which inhibits cyclooxygenase and thereby blocks the production of all prostaglandins and thromboxanes, this compound offers a more targeted approach. Dual-action inhibitors like ridogrel and picotamide, which combine thromboxane synthase inhibition with thromboxane receptor antagonism, represent a further evolution of this therapeutic strategy. The validation of this compound's mechanism has been crucial in the development of these next-generation antiplatelet agents. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of thrombosis and hemostasis.
References
- 1. The effect of a thromboxane synthetase inhibitor, this compound, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Picotamide used for? [synapse.patsnap.com]
- 4. A review of picotamide in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
Dazoxiben vs. Indomethacin: A Comparative Analysis of Their Effects on Platelet Function
This guide provides a detailed comparison of Dazoxiben and Indomethacin, focusing on their differential effects on platelet function, particularly concerning platelet aggregation and the underlying biochemical pathways. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced mechanisms of these two antiplatelet agents.
Executive Summary
This compound and Indomethacin both interfere with the arachidonic acid cascade to modulate platelet activity, but they do so at distinct enzymatic points, leading to different downstream effects. Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][2][3][4] This broad inhibition blocks the conversion of arachidonic acid to prostaglandin (B15479496) endoperoxides, thereby reducing the production of prostaglandins (B1171923) and thromboxane (B8750289) A2 (TxA2), a potent platelet aggregator.[1] In contrast, this compound is a selective inhibitor of thromboxane A2 synthase. This targeted action specifically blocks the conversion of prostaglandin endoperoxides to TxA2, without affecting the upstream production of other prostaglandins. This difference in mechanism has significant implications for their overall effect on platelet function and interaction with the vasculature.
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative effects of this compound and Indomethacin on various parameters of platelet function as reported in the literature.
| Parameter | This compound | Indomethacin | Source |
| Mechanism of Action | Selective Thromboxane A2 Synthase Inhibitor | Non-selective Cyclooxygenase (COX-1 & COX-2) Inhibitor | , |
| Thromboxane B2 (TxB2) Production | Significantly inhibits TxB2 synthesis. IC50 in clotting human whole blood is 0.3 µg/ml. | Almost completely inhibits TxB2 formation (-99%). | |
| Platelet Aggregation (Collagen-induced) | Reduces the maximal rate of aggregation, but less effectively than aspirin (B1665792) (a COX inhibitor). | Almost completely inhibits maximum platelet aggregation (-87%). | |
| Platelet Aggregation (ADP-induced) | Does not inhibit secondary aggregation induced by ADP. | Abolishes secondary aggregation induced by ADP. | |
| Prostacyclin (PGI2) Production | Can divert prostaglandin endoperoxide metabolism towards increased prostacyclin synthesis. | Reduces prostacyclin production due to COX inhibition. | |
| Effect on Bleeding Time | Prolongs bleeding time. | Prolongs bleeding time. |
Signaling Pathways
The distinct mechanisms of this compound and Indomethacin are best understood by visualizing their points of intervention in the arachidonic acid signaling cascade within platelets.
Caption: Mechanism of Action of this compound and Indomethacin.
Experimental Protocols
To comparatively assess the effects of this compound and Indomethacin on platelet function, a standardized in vitro platelet aggregation assay can be employed.
Objective: To measure and compare the inhibition of collagen-induced platelet aggregation by this compound and Indomethacin.
Materials:
-
Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days.
-
Anticoagulant: Acid Citrate Dextrose (ACD) or 3.8% sodium citrate.
-
This compound hydrochloride
-
Indomethacin
-
Collagen (agonist)
-
Phosphate Buffered Saline (PBS)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Spectrophotometer or platelet aggregometer.
Procedure:
-
Blood Collection: Draw venous blood into tubes containing an anticoagulant. Gently invert the tubes to mix.
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which will be used as a blank for the aggregometer.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Drug Incubation:
-
Prepare stock solutions of this compound and Indomethacin in an appropriate solvent (e.g., DMSO).
-
Pre-incubate aliquots of the standardized PRP with varying concentrations of this compound, Indomethacin, or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
-
Platelet Aggregation Measurement:
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Add a stir bar to the cuvette containing the pre-incubated PRP.
-
Initiate aggregation by adding a standard concentration of collagen.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation for each condition.
-
Plot dose-response curves for this compound and Indomethacin to determine their respective IC50 values (the concentration of the drug that inhibits 50% of the maximal aggregation).
-
Caption: Experimental Workflow for Platelet Aggregation Assay.
Concluding Remarks
The choice between this compound and Indomethacin for modulating platelet activity depends on the desired therapeutic outcome. Indomethacin provides a broad and potent inhibition of platelet function by targeting the COX enzymes, which also accounts for its anti-inflammatory and analgesic properties. However, this non-selective inhibition can also lead to gastrointestinal side effects due to the inhibition of protective prostaglandins. This compound, with its selective inhibition of TxA2 synthase, offers a more targeted approach to reducing platelet aggregation. This selectivity may preserve the production of other beneficial prostaglandins, such as prostacyclin, which has vasodilatory and anti-aggregatory effects. The redirection of endoperoxides towards prostacyclin synthesis is a key theoretical advantage of TxA2 synthase inhibitors. However, the clinical efficacy of this compound has been variable, with some studies showing a weaker anti-aggregatory effect compared to COX inhibitors like aspirin. This has been attributed to the potential for prostaglandin endoperoxides themselves to act as platelet agonists.
For researchers, the distinct mechanisms of these drugs provide valuable tools for dissecting the complexities of the arachidonic acid cascade in platelet biology. The comparative analysis highlights the importance of target selectivity in drug design and the intricate balance of signaling molecules that govern hemostasis and thrombosis.
References
Dazoxiben vs. Dual Thromboxane Synthase and Receptor Inhibitors: A Comparative Efficacy Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy of the thromboxane (B8750289) synthase inhibitor, dazoxiben (B1663000), against dual-acting thromboxane synthase and receptor inhibitors. This report synthesizes key experimental data, outlines detailed methodologies, and provides visual representations of relevant biological pathways and workflows.
Introduction
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a critical role in the pathophysiology of cardiovascular diseases. Pharmacological inhibition of the TXA2 pathway is a key therapeutic strategy. This guide provides a detailed comparison of two approaches: selective inhibition of thromboxane synthase with this compound and the combined inhibition of thromboxane synthase and antagonism of the thromboxane receptor (TP receptor) by dual-acting compounds.
Mechanism of Action: A Tale of Two Strategies
This compound acts as a selective inhibitor of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) to TXA2. By blocking this step, this compound effectively reduces the production of TXA2. However, this can lead to the accumulation of PGH2, which can still act as a weak agonist at the TP receptor, potentially limiting the overall antiplatelet effect.
Dual thromboxane synthase and receptor inhibitors, on the other hand, offer a two-pronged attack. They not only inhibit the synthesis of TXA2 but also block the TP receptor, preventing its activation by any residual TXA2, accumulated PGH2, or other prostanoids. This dual mechanism is hypothesized to provide a more complete and effective inhibition of the TXA2 pathway.
Comparative Efficacy: In Vitro and Ex Vivo Data
Experimental data consistently demonstrates that while this compound is a potent inhibitor of TXA2 synthesis, its anti-aggregatory effects can be less pronounced compared to dual inhibitors. This is attributed to the unopposed action of accumulated PGH2 on the TP receptor.
| Drug Class | Compound | Target | IC50 / Ki | Key Findings | Reference(s) |
| TX Synthase Inhibitor | This compound | Thromboxane Synthase | IC50: 0.3 µg/mL (in clotting human whole blood)[1] IC50: 0.7 µM (in thrombin-stimulated washed human platelets)[2] | Effectively inhibits TXB2 production. Weaker inhibition of platelet aggregation compared to aspirin (B1665792) and dual inhibitors.[3][4][5] | |
| Dual TX Synthase and Receptor Inhibitors | Picotamide | Thromboxane Synthase & TP Receptor | Ki: 1472 ± 321 nM (for TP receptor) | Inhibits platelet aggregation induced by various agonists. In clinical trials, showed a reduction in cardiovascular events in patients with peripheral artery disease. | |
| Ridogrel | Thromboxane Synthase & TP Receptor | pIC50: 7.4 (for TXA2 formation) | More potent inhibitor of collagen-induced platelet aggregation than this compound. In a rabbit model, significantly reduced infarct size compared to this compound. | ||
| DT-TX 30 | Thromboxane Synthase & TP Receptor | IC50: 8.54 ± 0.60 µM (for TXB2 inhibition) | More potent inhibitor of platelet aggregation in whole blood than this compound and aspirin. |
Note: IC50 and Ki values can vary depending on the experimental conditions.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This method measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
References
- 1. Differential effects of this compound, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of thromboxane and 12-HPETE formation by this compound and its two thiophenic acid-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of a thromboxane synthetase inhibitor, this compound, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Analysis of Dazoxiben and Other Thromboxane Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comprehensive in vivo comparison of Dazoxiben, a selective thromboxane (B8750289) synthase inhibitor (TXSI), with other notable TXSI compounds. The objective is to present a clear, data-driven analysis of their relative performance based on available experimental evidence. This document summarizes key quantitative data in structured tables, details experimental protocols for pivotal studies, and includes visualizations of relevant biological pathways and experimental workflows to facilitate understanding.
Executive Summary
Thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, is a key target in the development of antithrombotic therapies. Thromboxane synthase inhibitors (TXSIs) represent a class of drugs that specifically block the synthesis of TXA2. This guide focuses on the in vivo comparative efficacy of this compound against other TXSIs, including CGS 15435A, UK-38,485, Ridogrel, and Picotamide. The available data, primarily from preclinical in vivo studies, indicates variability in potency, duration of action, and potential for redirection of prostaglandin (B15479496) metabolism among these compounds. A direct head-to-head study highlights the longer duration of action of CGS 15435A compared to this compound. While direct comparative data for all compounds is not available, this guide consolidates existing in vivo findings to aid in the evaluation of these potential therapeutic agents.
Thromboxane A2 Signaling Pathway
The following diagram illustrates the synthesis of Thromboxane A2 and its downstream signaling cascade, which leads to platelet activation and vasoconstriction. TXSIs, such as this compound, act by inhibiting the thromboxane synthase enzyme.
Caption: Thromboxane A2 Synthesis and Signaling Pathway.
Head-to-Head In Vivo Comparison: this compound vs. CGS 15435A
A key in vivo study directly compared the efficacy of this compound with another selective TXSI, CGS 15435A.
Quantitative Data Summary
| Parameter | This compound | CGS 15435A | Animal Model | Reference |
| Serum TxB2 Inhibition (1h post-dose) | 82% | 95% | Beagle | [1] |
| Duration of TxB2 Inhibition | Short-acting | Significant inhibition at 4, 6, 12, and 24h | Beagle | [1] |
| Effect on 6-keto PGF1α & PGE2 | Significantly increased | Significantly increased | Beagle | [1] |
| Survival in Thrombosis Model (0.25h pre-AA) | 100% | 100% | Rabbit | [1] |
| Survival in Thrombosis Model (2h pre-AA) | 0% | Not tested | Rabbit | [1] |
| Survival in Thrombosis Model (24h pre-AA) | Not tested | 83% | Rabbit | |
| Thrombocytopenia (0.25h pre-AA) | 3% | 0% | Rabbit | |
| Thrombocytopenia (2h pre-AA) | 42% | Not tested | Rabbit | |
| Thrombocytopenia (24h pre-AA) | Not tested | 11% | Rabbit |
Experimental Protocols
1. Thromboxane B2 (TxB2) Inhibition in Beagles
-
Animals: Conscious beagle dogs.
-
Drug Administration: A single oral dose of 3 mg/kg of either this compound or CGS 15435A was administered.
-
Sample Collection: Blood samples were collected at 1, 4, 6, 12, and 24 hours post-dosing.
-
Analysis: Serum was separated and analyzed for TxB2, 6-keto PGF1α, and PGE2 levels, likely using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
2. Arachidonic Acid-Induced Thrombosis Model in Rabbits
-
Animals: Anesthetized rabbits.
-
Thrombosis Induction: A lethal intravenous injection of arachidonic acid (AA) at a dose of 0.75 mg/kg was administered to induce thrombotic sudden death.
-
Drug Administration: this compound or CGS 15435A was administered intravenously at a dose of 8.6 µmol/kg at specified time points (0.25, 2, or 24 hours) before the AA challenge.
-
Endpoints: Survival rate and the percentage fall in platelet count (thrombocytopenia) were measured.
In Vivo Performance of Other TXSI Compounds
Direct head-to-head in vivo comparisons of this compound with the following compounds are limited. The data presented is collated from separate studies and should be interpreted with consideration of the different experimental conditions.
Quantitative Data from Individual In Vivo Studies
| Compound | Key In Vivo Finding | Dose | Animal/Human Model | Reference |
| UK-38,485 (Dazmegrel) | 96% inhibition of serum TxB2. | 200 mg | Healthy Volunteers | |
| Ridogrel | >95% reduction in ex vivo serum TxB2. | 3 to 125 mg/kg | Spontaneously Hypertensive Rats | |
| Picotamide | Significant inhibition of platelet aggregation and TxA2 production. | 1200 mg/day | Healthy Volunteers |
Experimental Protocols from Individual Studies
UK-38,485 (Dazmegrel) in Healthy Volunteers
-
Subjects: 12 healthy volunteers.
-
Drug Administration: A single oral dose of 200 mg of UK-38,485 was administered.
-
Analysis: Serum TxB2 and urinary 2,3-dinor-thromboxane B2 (Tx-M) were measured to assess ex vivo and in vivo thromboxane formation, respectively.
Ridogrel in Spontaneously Hypertensive Rats
-
Animals: Stroke-prone spontaneously hypertensive rats.
-
Drug Administration: Repeated oral dosing for 7 days with Ridogrel at doses ranging from 3 to 25 mg/kg/day.
-
Analysis: Ex vivo serum TxB2 and urinary thromboxane B2 and 6-keto-prostaglandin F1α excretion were measured.
Picotamide in Healthy Volunteers
-
Subjects: 8 healthy volunteers.
-
Drug Administration: Oral administration of 1200 mg/day of Picotamide.
-
Analysis: Platelet aggregation and TxA2 production were assessed.
Experimental Workflow: Arachidonic Acid-Induced Thrombosis Model
The following diagram outlines the general workflow for the arachidonic acid-induced thrombosis model used to evaluate the in vivo efficacy of TXSI compounds.
Caption: Workflow for the Arachidonic Acid-Induced Thrombosis Model.
Discussion and Conclusion
The in vivo data presented in this guide highlights important differences among various thromboxane synthase inhibitors. The direct comparison between this compound and CGS 15435A demonstrates that while both are effective in inhibiting thromboxane synthesis and preventing thrombosis shortly after administration, CGS 15435A exhibits a significantly longer duration of action. This suggests that CGS 15435A may be more suitable for clinical applications requiring sustained inhibition of thromboxane production.
The data for other TXSIs like UK-38,485, Ridogrel, and Picotamide, although not from direct head-to-head trials with this compound, indicate their potent inhibitory effects on thromboxane synthesis and platelet function in vivo. It is important to note that some compounds, such as Ridogrel and Picotamide, possess dual mechanisms of action, also acting as thromboxane receptor antagonists. This dual activity could potentially offer therapeutic advantages over selective TXSIs.
The redirection of prostaglandin metabolism, as evidenced by the increase in 6-keto PGF1α (a stable metabolite of the vasodilator and anti-aggregatory prostacyclin) and PGE2 following administration of this compound and CGS 15435A, is a characteristic feature of TXSIs. This "endoperoxide steal" phenomenon may contribute to the overall antithrombotic effect of these compounds.
References
Safety Operating Guide
Safe Disposal of Dazoxiben: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds like dazoxiben (B1663000) are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety procedures.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to mitigate exposure risks.
Recommended Personal Protective Equipment:
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.[1][2]
-
Eye Protection: Use safety glasses with side shields or goggles to protect the eyes from potential splashes or airborne particles.[1]
-
Body Covering: A laboratory coat or other protective clothing should be worn to minimize skin exposure.[1]
-
Respiratory Protection: Handle this compound in a well-ventilated area. If dust or aerosols are generated, or if exposure limits are exceeded, NIOSH/MSHA-approved respiratory protection should be used.[1]
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal company. This ensures that the compound is managed in compliance with all applicable federal, state, and local regulations. Avoid discharging this compound into sewer systems or the environment.
-
Waste Identification and Segregation:
-
Clearly label all waste containers with the identity "this compound" and appropriate hazard warnings.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Containment:
-
Collect this compound waste in a suitable, sealed, and properly labeled container to prevent leaks or spills.
-
-
Engage a Licensed Disposal Facility:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of this compound waste.
-
Provide the Safety Data Sheet (SDS) for this compound to the disposal company.
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.
-
Wear appropriate PPE before attempting to clean up the spill.
-
For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth) and place it in a sealed container for disposal.
-
Prevent the spilled material from entering drains or waterways.
-
After the material has been collected, decontaminate the area with a suitable cleaning agent.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate from the cleaning process should be collected and disposed of as hazardous chemical waste.
-
Once decontaminated, the container can be disposed of or recycled in accordance with institutional and local regulations.
-
This compound: Chemical and Physical Properties
The following table summarizes key quantitative data for this compound, which is essential for proper handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₃ | |
| Molecular Weight | 232.23 g/mol | |
| CAS Number | 78218-09-4 | |
| Appearance | Solid (form not specified) | |
| Solubility | DMSO: 54 mg/mL (200.96 mM) | |
| Stability | Stable under recommended storage conditions. | |
| Incompatible Materials | None known based on information supplied. | |
| Hazardous Combustion Products | Carbon oxides, Nitrogen oxides (NOx) |
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Dazoxiben
Essential Safety and Handling Guide for Dazoxiben
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is imperative to use appropriate PPE to prevent exposure.[1][2][3][4]
| Protection Type | Equipment | Purpose | Selection Criteria |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Protects against dust, splashes, and aerosols | ANSI Z87.1 compliant |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact with the compound | Check glove manufacturer's compatibility chart for this compound |
| Body Protection | Laboratory coat or chemical-resistant apron | Protects skin and personal clothing from contamination | Appropriate for the scale of handling and potential for splashing |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when engineering controls are insufficient to control airborne dust or aerosols, or during spill cleanup | Use a respirator with a particulate filter (N95 or higher) for dust. For solutions, an organic vapor cartridge may be necessary. |
Handling and Disposal Protocols
Strict adherence to the following operational and disposal plans is mandatory to minimize risk and ensure regulatory compliance.
Experimental Workflow for Safe Handling
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Step-by-Step Handling Procedures
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[2]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare a designated, well-ventilated work area, preferably a chemical fume hood.
-
-
Weighing and Solution Preparation :
-
Handle solid this compound in a fume hood to avoid inhalation of dust.
-
Use non-sparking tools if the material is a fine powder.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Experimentation :
-
Conduct all experimental procedures involving this compound within a fume hood or other ventilated enclosure.
-
Avoid direct contact with skin and eyes.
-
-
Post-Experiment :
-
Decontaminate all work surfaces and equipment after use.
-
Properly label and store any remaining this compound in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
-
Solid Waste : Collect unused this compound powder and any grossly contaminated disposable materials (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste : Collect solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Contaminated Materials : Items with minimal contamination, such as used gloves and bench paper, should be placed in a designated hazardous waste bag.
-
Disposal Vendor : All this compound waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Emergency Procedures
Immediate and appropriate action is required in the event of an emergency involving this compound.
Spill Response Workflow
The following diagram details the procedural steps for responding to a this compound spill.
Caption: Workflow for responding to a this compound spill.
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
